Neosolaniol
Description
Classification within the Type A Trichothecene (B1219388) Family
Neosolaniol (B1681912) is classified as a Type A trichothecene, a family of mycotoxins characterized by their core 12,13-epoxytrichothec-9-ene (B1214510) (EPT) chemical structure. mdpi.comnih.gov Trichothecenes are a diverse group, with over 200 identified compounds, broadly categorized into four groups (A, B, C, and D) based on the functional groups attached to this core structure. wikipedia.orgmdpi.com
Type A trichothecenes are distinguished from Type B by the absence of a ketone group at the C-8 position of the EPT skeleton. mdpi.com Instead, Type A trichothecenes, such as this compound, possess a hydroxyl (-OH) group at this position. mdpi.comwikipedia.org Other notable Type A trichothecenes include T-2 toxin, which has an ester group at C-8, and diacetoxyscirpenol (B1670381) (DAS), which has no substituent at C-8. mdpi.com This structural variation at the C-8 position is a key determinant in the classification and, to some extent, the biological activity of these compounds. wikipedia.orgnih.gov
The fundamental structure of all trichothecenes includes a six-membered ring containing an oxygen atom, flanked by two carbon rings. wikipedia.org The epoxide group at the C-12 and C-13 positions and a double bond between C-9 and C-10 are crucial for their biological activity, including the inhibition of protein synthesis. wikipedia.orgmsdvetmanual.com
Table 1: Classification of Selected Trichothecenes
| Type | Compound | Key Functional Group at C-8 |
|---|---|---|
| Type A | This compound | Hydroxyl (-OH) |
| Type A | T-2 toxin | Ester |
| Type A | Diacetoxyscirpenol (DAS) | No substituent |
| Type B | Deoxynivalenol (B1670258) (DON) | Ketone (=O) |
Fungal Origin and Biosynthetic Relevance
This compound is a secondary metabolite primarily produced by various species of the fungal genus Fusarium. medchemexpress.combiosynth.comsigmaaldrich.com These fungi are widespread in the environment and are common contaminants of cereal grains and other agricultural crops. biosynth.comfao.org Several Fusarium species have been identified as producers of this compound, including:
Fusarium sporotrichioides mdpi.comnih.govnih.gov
Fusarium poae mdpi.commdpi.com
Fusarium langsethiae mdpi.comnih.gov
Fusarium acuminatum researchgate.net
Fusarium equiseti wikipedia.orgmdpi.com
Fusarium subglutinans researchgate.net
The biosynthesis of trichothecenes, including this compound, is a complex enzymatic process. It begins with the cyclization of farnesyl pyrophosphate to form the initial precursor, trichodiene (B1200196). nih.govnih.gov This is followed by a series of oxygenation, isomerization, cyclization, and esterification reactions to create the diverse range of trichothecene structures. mdpi.com The genes responsible for this intricate pathway, known as Tri genes, are typically clustered together in the fungal genome. nih.govmdpi.com The specific expression and function of these Tri genes determine the final trichothecene profile of a particular Fusarium strain. mdpi.com For instance, the Tri1 gene is involved in the hydroxylation at the C-8 position, a key step in the formation of this compound. nih.gov In contrast, in Type B producers, Tri1 controls hydroxylation at both C-7 and C-8, leading to the eventual formation of a keto group at C-8. nih.gov
This compound is also recognized as a metabolic intermediate in the biosynthesis of other trichothecenes. For example, in Fusarium sporotrichioides, this compound is a precursor to T-2 toxin. nih.govbioaustralis.com The esterification of the hydroxyl group at C-8 of this compound, a reaction catalyzed by an acyltransferase encoded by the Tri16 gene, leads to the formation of T-2 toxin. nih.gov
Significance in Agricultural Research and Crop Science
The presence of this compound and other trichothecenes in agricultural commodities is a significant concern for crop science and food safety. nih.govbiosynth.com Fusarium species that produce these mycotoxins can infect a wide range of crops, including wheat, maize, barley, and oats, leading to diseases such as Fusarium head blight. wikipedia.orgfao.orgreviberoammicol.com This fungal contamination can result in reduced crop yields and diminished grain quality. researchgate.net
In agricultural research, this compound serves as an important biomarker for assessing fungal contamination in crops. biosynth.commyskinrecipes.com Its detection can indicate the presence of toxigenic Fusarium species and help in evaluating the potential risk of mycotoxin contamination in the food and feed supply chain. biosynth.com Research into the production of this compound by different Fusarium species under various environmental conditions, such as temperature and water activity, provides valuable information for developing strategies to mitigate mycotoxin contamination in the field and during storage. nih.gov For example, studies have shown that cooler temperatures can favor the production of Type A trichothecenes like this compound by certain Fusarium species. nih.gov
Furthermore, understanding the phytotoxic effects of this compound and other trichothecenes is crucial. These compounds can act as virulence factors, facilitating the colonization and spread of the fungal pathogens within plant tissues, which can lead to tissue necrosis. mdpi.comresearchgate.net The study of this compound's impact on plant pathology contributes to the development of more resistant crop varieties and better agricultural management practices. biosynth.com
Table 2: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | NEO |
| T-2 toxin | T-2 |
| Diacetoxyscirpenol | DAS |
| Deoxynivalenol | DON |
| Nivalenol (B191977) | NIV |
| HT-2 toxin | HT-2 |
| Fusarenon-X | FUS-X |
| Zearalenone (B1683625) | ZEA |
| Butenolide | |
| Moniliformin | |
| Beauvericin | |
| Enniatins | |
| Antibiotic Y | |
| 3-acetyldeoxynivalenol (B190510) | 3-ADON |
| 15-acetyldeoxynivalenol | 15-ADON |
| Scirpentriol | STO |
| 4-monoacetoxyscirpenol | MAS |
| 8-propionyl-neosolaniol | P-NEO |
| 8-isobutyryl-neosolaniol | B-NEO |
| Ipomeanine | |
| NT-2 toxin | |
| Crotocin | |
| Verrucarin A | |
| Satratoxin H | |
| Roridin E | |
| Trichodermin | |
| Harzianum A | |
| Calonectrins | |
| Trichothecin | |
| Isotrichodiol | |
| T-2 triol | |
| T-2 tetraol | |
| 3'-hydroxy-HT-2 | |
| 3'-hydroxy-T-2 | |
| DOM-1 | |
| de-epoxy-NIV | |
| 15-monoacetoxyscirpenol | 15-MAS |
| Scirpentriol | SCP |
| de-epoxy-SCP | |
| de-epoxy-15-MAS | |
| 8-Acetylthis compound | |
| This compound monoacetate | |
| This compound 8-butyrate | |
| Microsphaeropsisins D | |
| Microsphaeropsisins E | |
| (7S,8R)-Chlamydospordiol | |
| Fusaravenin | |
| Fusarioxazin | |
| Acuminatum E | |
| Acuminatum F | |
| Fumonisin B1 | FB1 |
| Fumonisins |
Properties
IUPAC Name |
(11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O8/c1-9-5-13-18(6-12(9)22,7-24-10(2)20)17(4)15(26-11(3)21)14(23)16(27-13)19(17)8-25-19/h5,12-16,22-23H,6-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZHDVCTOCZDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998842 | |
| Record name | 3,8-Dihydroxy-12,13-epoxytrichothec-9-ene-4,15-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77620-53-2, 36519-25-2 | |
| Record name | NSC320013 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Neosolaniol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,8-Dihydroxy-12,13-epoxytrichothec-9-ene-4,15-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neosolaniol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biosynthesis and Fungal Production of Neosolaniol
Precursor Compounds and Initial Pathway Stages
The journey to neosolaniol (B1681912) begins with fundamental building blocks common to all trichothecenes. These initial stages lay the groundwork for the characteristic toxic core structure of this mycotoxin family.
Cyclization of trans-Farnesyl Pyrophosphate (FPP) to Trichodiene (B1200196)
The biosynthesis of all trichothecenes, including this compound, commences with the cyclization of the primary metabolic intermediate, trans-farnesyl pyrophosphate (FPP). mdpi.comfrontiersin.org This crucial first step is catalyzed by the enzyme trichodiene synthase, which is encoded by the Tri5 gene. mdpi.comnih.gov The reaction involves an initial isomerization of FPP to nerolidyl pyrophosphate, which then undergoes a complex cyclization cascade to form the bicyclic sesquiterpene hydrocarbon, trichodiene. nih.govacs.org This foundational reaction is a committed step in the trichothecene (B1219388) biosynthetic pathway. mdpi.com
Common Trichothecene Biosynthesis Intermediates (e.g., Calonectrin)
Following the formation of trichodiene, a series of oxygenation reactions occur, catalyzed by a cytochrome P450 monooxygenase encoded by the Tri4 gene. mdpi.comnih.gov These reactions convert trichodiene into a series of increasingly complex intermediates. A key intermediate in the biosynthesis of many trichothecenes is calonectrin. nih.govresearchgate.net The formation of calonectrin involves several steps, including the non-enzymatic cyclization of an earlier bicyclic intermediate, isotrichotriol, to form the first tricyclic precursor, isotrichodermol. nih.govnih.gov Subsequent enzymatic modifications, including acetylation and hydroxylation reactions governed by other Tri genes, lead to the production of calonectrin. nih.govresearchgate.netmdpi.com Calonectrin then serves as a branching point for the synthesis of various type A and type B trichothecenes. mdpi.commdpi.com
Enzymatic Transformations and Gene Cluster Involvement
The diversification of trichothecenes, leading to the formation of this compound, is dictated by the specific enzymatic machinery present in the producing fungus. The Tri gene cluster contains the necessary genes encoding for enzymes that perform specific hydroxylation, esterification, and deacetylation reactions. mdpi.com
Role of Tri Genes in Hydroxylation and Esterification Reactions
The final steps in the biosynthesis of this compound are characterized by precise modifications to the trichothecene core. These transformations are catalyzed by enzymes encoded by specific Tri genes, which determine the final structure and toxicity of the molecule.
A critical step in the formation of this compound is the hydroxylation at the C-8 position of the trichothecene skeleton. mdpi.commdpi.com This reaction is catalyzed by a cytochrome P450 monooxygenase encoded by the Tri1 gene. nih.govnih.gov In Fusarium sporotrichioides, a known producer of this compound, the Tri1 enzyme is responsible for adding a hydroxyl group to this specific carbon. nih.govnih.gov The disruption of the Tri1 gene in this species leads to the accumulation of trichothecenes lacking the C-8 hydroxyl group, demonstrating the essential role of this enzyme in this compound biosynthesis. mdpi.comnih.gov The Tri1 enzyme can act on various substrates, suggesting a degree of flexibility in the biosynthetic pathway. nih.gov
Another key enzymatic step in the production of this compound involves a deacetylation reaction. The Tri8 gene encodes an esterase that is responsible for removing an acetyl group from the C-3 position of trichothecene intermediates. nih.govnih.gov In Fusarium sporotrichioides, mutant strains with a disrupted Tri8 gene accumulate 3-acetyl this compound instead of this compound, indicating that the final step in this compound formation is the deacetylation of this precursor by the Tri8 enzyme. nih.govnih.gov This deacetylation is crucial as the presence of a free hydroxyl group at the C-3 position is a significant factor in the phytotoxicity of Fusarium trichothecenes. nih.gov
Tri13 Enzyme Activity in Hydroxylation
The enzyme Tri13, a cytochrome P450 monooxygenase, is responsible for a key hydroxylation step in the trichothecene biosynthetic pathway. In the formation of type A trichothecenes like this compound, Tri13 catalyzes the addition of a hydroxyl group at the C-4 position of the precursor calonectrin (CAL) to produce 3,15-diacetoxyscirpenol. mdpi.com This intermediate is then further processed in subsequent steps. mdpi.com While Tri13's role in C-4 hydroxylation is established, its substrate specificity may differ between the biosynthetic pathways of type A and type B trichothecenes. tandfonline.com
Tri16 Enzyme Activity in C-8 Esterification
The Tri16 gene encodes an acyltransferase that plays a crucial role in the esterification at the C-8 position of the trichothecene core, a key step in the biosynthesis of T-2 toxin from this compound. nih.gov Strains of Fusarium sporotrichioides with a disrupted Tri16 gene are unable to produce T-2 toxin and instead accumulate this compound, which has a hydroxyl group at the C-8 position. nih.gov This demonstrates that Tri16 is responsible for adding the isovaleryl group to the C-8 hydroxyl of this compound to form T-2 toxin. researchgate.netmdpi.com The predicted protein sequence of TRI16 contains motifs characteristic of plant acyltransferases. nih.gov In some Fusarium species that produce type B trichothecenes, the Tri16 gene is non-functional due to mutations, which is consistent with the absence of C-8 esterification in these compounds. mdpi.com
Genetic Basis of Tri Gene Loci and Their Organization
The genes responsible for trichothecene biosynthesis, known as Tri genes, are organized into clusters at different loci within the fungal genome. mdpi.comnih.gov In Fusarium, these genes are found at three distinct locations: a core 12-gene cluster, a two-gene locus consisting of Tri1 and Tri16, and the single-gene Tri101 locus. mdpi.comnih.govtheses.fr
The Tri1–Tri16 locus is particularly important in differentiating between the production of type A and type B trichothecenes. mdpi.com Tri1 encodes a cytochrome P450 monooxygenase responsible for C-8 hydroxylation, a necessary step for the synthesis of this compound and T-2 toxin. asm.org The adjacent Tri16 gene is required for the subsequent esterification at this C-8 position. nih.gov The organization and sequence of the Tri1–Tri16 locus are similar across several type A trichothecene-producing species like F. sporotrichioides, F. langsethiae, and F. sibiricum. mdpi.com However, in some species like F. poae and type B producers, the Tri16 gene can be truncated or non-functional, leading to an inability to produce C-8 esterified trichothecenes. mdpi.com
| Gene | Function in Trichothecene Biosynthesis |
| Tri1 | Encodes a cytochrome P450 monooxygenase that catalyzes the hydroxylation of the C-8 position. asm.org |
| Tri13 | Encodes a cytochrome P450 monooxygenase responsible for the hydroxylation of the C-4 position. mdpi.comresearchgate.net |
| Tri16 | Encodes an acyltransferase that catalyzes the esterification of the C-8 hydroxyl group. nih.gov |
Biosynthetic Pathway Diversification and Analog Formation
The trichothecene biosynthetic pathway is not linear but branches out to create a diverse array of related mycotoxins. This diversification is influenced by the genetic makeup of the producing fungus and environmental conditions.
Branched Pathways Leading to this compound and Related Trichothecenes
The biosynthesis of trichothecenes begins with the cyclization of farnesyl pyrophosphate to form the basic trichothecene skeleton. nih.gov From there, a series of oxygenations, isomerizations, and esterifications occur, leading to a variety of compounds. This compound is a key intermediate in the pathway leading to T-2 toxin. researchgate.net The pathway can be viewed as a grid where various intermediates can be acted upon by different enzymes. tandfonline.com For instance, after the formation of 3,4,15-triacetoxyscirpenol, the pathway can diverge. mdpi.com The hydroxylation at C-8 by the Tri1 enzyme leads to the formation of this compound precursors. asm.org Subsequent action or inaction of the Tri16 acyltransferase determines whether this compound is accumulated or further converted to T-2 toxin. nih.gov The absence or presence of functional Tri1 and Tri16 genes is a major determinant of the final trichothecene profile of a Fusarium strain. mdpi.com
Modulation of this compound Production by Environmental Factors (e.g., Leucine (B10760876) Concentration)
The production of this compound and its derivatives can be influenced by environmental factors, including the availability of certain amino acids. A notable example is the effect of leucine concentration on the production of T-2 toxin and related compounds in F. sporotrichioides. nih.gov Leucine is a precursor for the isovaleryl group that is attached to the C-8 position of this compound to form T-2 toxin. nih.gov In a leucine auxotroph of F. sporotrichioides, limiting the amount of leucine in the growth medium resulted in decreased production of T-2 toxin and an increased accumulation of 8-propionyl-neosolaniol and 8-isobutyryl-neosolaniol. nih.gov This suggests that when the preferred precursor for the C-8 ester group is limited, other available acyl groups are used by the Tri16 enzyme, leading to the formation of different this compound analogs. nih.gov This highlights how nutrient availability can directly modulate the profile of trichothecenes produced by the fungus. Other environmental factors such as temperature and water activity also play a significant role in regulating the expression of Tri genes and subsequent mycotoxin production. researchgate.netresearchgate.net
Occurrence and Ecological Distribution of Neosolaniol
Mycological Sources and Associated Fungal Species
The production of Neosolaniol (B1681912) is attributed to a select group of fungi, with species from the Fusarium genus being the most prominent sources. However, other fungal genera can also produce this mycotoxin.
Fusarium Species as Primary Producers
The genus Fusarium is recognized as the principal source of this compound. trilogylab.com These fungi are common plant pathogens and are found globally in soil and on plant debris. Several species within this genus are known to synthesize this compound, often alongside a suite of other mycotoxins.
Key Fusarium species identified as this compound producers include:
Fusarium sporotrichioides : This species is frequently cited as a producer of this compound, in addition to other type A trichothecenes like T-2 and HT-2 toxins. nih.govfao.org
Fusarium acuminatum : Research has identified this species as capable of producing this compound, along with other toxins such as Diacetoxyscirpenol (B1670381) (DAS) and T-2 toxin. researchgate.net
Fusarium langsethiae : Studies have shown that F. langsethiae can produce this compound. nih.gov
Fusarium equiseti : This species is known to produce an impressive list of mycotoxins, which can include this compound. fao.org
Fusarium subglutinans : In some studies, this species has been identified as a producer of this compound. researchgate.net
The production of this compound by these fungi is influenced by environmental conditions, with lower temperatures sometimes favoring the synthesis of type A trichothecenes. nih.gov
Less Common Producers (e.g., Trichothecium roseum)
While Fusarium species are the primary producers, this compound can also be synthesized by other fungi. Trichothecium roseum is a notable, albeit less common, producer. nih.govnih.govscite.aitandfonline.com This fungus is known to cause various plant diseases, including core rot in apples. nih.govscite.ai Studies have confirmed the presence of this compound in apples inoculated with T. roseum. nih.govtandfonline.com In one study, this compound was detected specifically in the lesion of 'Red Delicious' apples infected with the fungus. nih.govtandfonline.com
Presence in Agricultural Commodities and Substrates
This compound contamination is a direct result of fungal infection of crops, either in the field or during storage. Its chemical stability allows it to persist in raw commodities and processed food products.
Cereals and Grains (e.g., Wheat, Oats, Barley, Corn, Rye)
Cereals and grains are the most common matrices in which this compound is found. mdpi.com This is due to their susceptibility to infection by Fusarium species. Contamination has been reported in a wide range of cereals, including wheat, oats, barley, and corn. wur.nlnih.gov
A study of unprocessed oats from Ireland identified this compound co-occurring with four other type A trichothecenes in 21 samples. mdpi.com Research in Poland also detected this compound in cereal grain samples, although it was found less frequently than other Fusarium toxins like deoxynivalenol (B1670258) (DON). mdpi.com
| Commodity | Region/Country | Key Findings | Reference |
| Oats | Ireland | Found to co-occur with T-2 toxin, HT-2 toxin, T-2 triol, and T-2-glucoside in 21 of 208 samples. | mdpi.com |
| Wheat | Poland | Detected in a single sample from one location and 15 samples from another. | mdpi.com |
| Cereals (General) | Europe | T-2 triol, this compound and T-2 tetraol occurred together with T-2 and HT-2 in raw cereals. | wur.nl |
| Maize Powder | N/A | This compound-glucoside, a masked form, has been detected. | rsc.org |
Other Plant Matrices (e.g., Dry Fruits, Bananas, Apples)
Beyond the major cereal crops, this compound has been identified in other plant-based foods. The contamination is typically a result of post-harvest fungal growth. For instance, Trichothecium roseum, a known producer, can cause rot in apples, leading to the accumulation of this compound. nih.govscite.aifrontiersin.org Research has also detected this compound and other trichothecenes in fruits like bananas and tomatoes. tandfonline.com
A reliable analytical method was developed to detect both T-2 toxin and this compound in apples infected with T. roseum. nih.govtandfonline.com This study found this compound only in the lesion on 'Red Delicious' apples, while T-2 toxin was found in both the lesion and asymptomatic tissue of three different cultivars. nih.govtandfonline.com
Co-occurrence Patterns with Other Mycotoxins
A defining characteristic of mycotoxin contamination is that toxins rarely appear in isolation. This compound is frequently found alongside other mycotoxins, a consequence of the producing fungi's ability to synthesize multiple toxic compounds. nih.govfood.gov.uk This co-occurrence is a significant concern for food safety.
This compound most commonly co-occurs with other type A trichothecenes, particularly T-2 toxin and HT-2 toxin, as they are often produced by the same fungal species, such as F. sporotrichioides. nih.govwur.nl In a study on Irish oats, this compound was part of a five-toxin combination including T-2 toxin, HT-2 toxin, T-2 triol, and T-2-glucoside. mdpi.com
Beyond its direct trichothecene (B1219388) relatives, this compound can be present in commodities contaminated with type B trichothecenes like deoxynivalenol (DON) and nivalenol (B191977) (NIV), as well as other Fusarium mycotoxins like zearalenone (B1683625) (ZEN). nih.govrivm.nl This pattern of co-contamination, for example DON with T-2/HT-2 in oats, reflects the complex toxigenic profiles of the fungal species infecting the crops. nih.gov
| Co-occurring Mycotoxin | Mycotoxin Class | Commonly Contaminated Commodities |
| T-2 toxin | Type A Trichothecene | Oats, Wheat, Barley |
| HT-2 toxin | Type A Trichothecene | Oats, Wheat, Barley |
| Deoxynivalenol (DON) | Type B Trichothecene | Wheat, Corn, Barley |
| Zearalenone (ZEN) | Other Fusarium Mycotoxin | Wheat, Corn |
| Nivalenol (NIV) | Type B Trichothecene | Barley, Wheat |
| Diacetoxyscirpenol (DAS) | Type A Trichothecene | Cereals |
Co-detection with Type A Trichothecenes (e.g., T-2 Toxin, HT-2 Toxin, Diacetoxyscirpenol)
This compound frequently co-occurs with other type A trichothecenes, such as T-2 toxin, HT-2 toxin, and diacetoxyscirpenol (DAS), as they are often produced by the same fungal species. fao.orgnih.gov This co-contamination is a significant concern as it can lead to complex toxicological interactions.
Studies have consistently reported the simultaneous presence of these toxins in various cereal grains. For instance, a study on unprocessed oats from Ireland identified the co-occurrence of this compound with T-2 toxin, HT-2 toxin, T-2 triol, and T-2-glucoside in 21 samples. au.dk In barley samples from Northern Italy, this compound and diacetoxyscirpenol were detected at trace levels alongside T-2 and HT-2 toxins. nih.govtandfonline.com
Research on maize plants in Southwest Germany revealed the presence of a wide spectrum of trichothecenes. nih.gov While no significant differences were observed in the distribution of this compound and diacetoxyscirpenol across different parts of the maize plant, up to twelve different trichothecenes were found to co-occur in a single sample. nih.gov Similarly, a study on UK-grown cereals found that while this compound and diacetoxyscirpenol were rare, the incidence of T-2 and HT-2 toxins was increasing, particularly in oats. ahdb.org.uk
The table below summarizes findings from various studies on the co-detection of this compound with other type A trichothecenes.
| Commodity | Location | Co-detected Type A Trichothecenes | Reference |
| Oats | Ireland | T-2 toxin, HT-2 toxin, T-2 triol, T-2-glucoside | au.dk |
| Barley | Northern Italy | T-2 toxin, HT-2 toxin, Diacetoxyscirpenol | nih.govtandfonline.com |
| Maize | Southwest Germany | Diacetoxyscirpenol, T-2 toxin, HT-2 toxin, and others | nih.gov |
| Cereals (Barley, Wheat, Oats) | United Kingdom | T-2 toxin, HT-2 toxin, Diacetoxyscirpenol | ahdb.org.uk |
Co-detection with Type B Trichothecenes (e.g., Deoxynivalenol, Nivalenol)
This compound can also be found in conjunction with type B trichothecenes like deoxynivalenol (DON) and nivalenol (NIV). europa.eu The fungi that produce type A trichothecenes are sometimes capable of producing type B toxins as well, leading to the co-contamination of crops. europa.eueuropa.eu
In a study of unprocessed oats in Ireland, this compound was detected along with the type B trichothecenes deoxynivalenol and nivalenol. au.dk Similarly, research on maize in Germany identified both type A and type B trichothecenes, with B-type trichothecenes like DON and NIV dominating in terms of incidence and levels. nih.gov A Polish study on cereal grains also found this compound in some wheat samples that were primarily contaminated with DON. nih.gov
The co-occurrence of this compound with type B trichothecenes is detailed in the table below.
| Commodity | Location | Co-detected Type B Trichothecenes | Reference |
| Oats | Ireland | Deoxynivalenol, Nivalenol | au.dk |
| Maize | Germany | Deoxynivalenol, Nivalenol | nih.gov |
| Wheat | Poland | Deoxynivalenol | nih.gov |
| Cereals | Europe | Deoxynivalenol, Nivalenol | europa.eueuropa.eu |
Geographical and Regional Prevalence Studies
The prevalence of this compound contamination in cereals shows significant geographical and regional variation, influenced by factors such as climate, agricultural practices, and the prevalent Fusarium species. mdpi.com
In Europe, the occurrence of this compound has been reported in several countries. A study in the UK found this compound to be very rare in homegrown grain. ahdb.org.uk In contrast, a survey of barley in a northern Italian area detected this compound at trace levels. nih.govtandfonline.com A study in Poland identified this compound in a small number of winter wheat samples. nih.gov A recent analysis of maize in Croatia did not detect this compound in any of the 62 samples tested from three different regions. researchgate.net However, a human biomonitoring study in northern Spain did not detect this compound in any of the 438 plasma samples analyzed. nih.govmdpi.com
Globally, the occurrence of this compound has been noted in various regions. Fusarium fungi, the producers of this compound, are commonly found on cereals in the temperate regions of America, Europe, and Asia. europa.eumdpi.com A systematic review of non-regulated mycotoxins highlighted that a lower number of studies have focused on this compound compared to other mycotoxins, with most of the reported studies originating from China, Italy, Nigeria, and South Korea. nih.gov In South Africa, this compound was found co-occurring with other mycotoxins in maize-based opaque beer. tandfonline.com
The following table provides an overview of the geographical and regional prevalence of this compound based on different studies.
| Region/Country | Commodity | Prevalence Findings | Reference |
| United Kingdom | Cereals (Barley, Wheat, Oats) | Very rare | ahdb.org.uk |
| Northern Italy | Barley | Detected at trace levels | nih.govtandfonline.com |
| Poland | Winter Wheat | Found in a single sample from one location and 15 samples from another | nih.gov |
| Croatia | Maize | Not detected | researchgate.net |
| Northern Spain | Human Plasma | Not detected | nih.govmdpi.com |
| South Africa | Maize-based opaque beer | Detected in co-occurrence with other mycotoxins | tandfonline.com |
| Global (Systematic Review) | Various Foods | Lower number of studies compared to other mycotoxins; main reporting countries are China, Italy, Nigeria, South Korea | nih.gov |
Analytical Methodologies for Neosolaniol Detection and Quantification
Chromatographic Separation Techniques
Chromatographic methods are paramount for separating neosolaniol (B1681912) from other co-occurring mycotoxins and matrix components, ensuring accurate identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective determination of this compound. trilogylab.comunipd.it This method combines the separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. In a typical LC-MS/MS analysis of this compound, the compound is first separated on a chromatographic column, often a C18 column. famic.go.jpmdpi.com The mobile phase commonly consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as ammonium (B1175870) acetate (B1210297) or formic acid to enhance ionization. famic.go.jptandfonline.comgcms.cz
For detection, electrospray ionization (ESI) is a frequently employed interface, which can be operated in either positive or negative ion mode. gcms.czjst.go.jp In positive ion mode, this compound often forms ammonium adducts ([M+NH4]+), which provides a good signal response. mdpi.comgcms.cz The use of multiple reaction monitoring (MRM) mode in the mass spectrometer allows for highly selective detection by monitoring specific precursor to product ion transitions. mdpi.comjst.go.jp For instance, a transition of m/z 400 to 305 has been used for this compound. mdpi.com The use of isotopically labeled internal standards, such as U-[13C19]-Neosolaniol, can improve the accuracy of quantification by compensating for matrix effects and variations in instrument response. libios.fr
A simultaneous analysis method has been developed for multiple mycotoxins, including this compound, in feeds using acetonitrile-water extraction, purification with a multifunctional cleanup column, and quantification by LC-MS/MS. famic.go.jp This method reported a lower limit of detection for this compound of 2.4 µg/kg. famic.go.jp Another study analyzing various mycotoxins in ready-to-eat food samples reported a limit of detection (LOD) and limit of quantification (LOQ) for this compound between 0.15–1.5 µg/kg and 0.5–5 µg/kg, respectively. nih.gov
Table 1: Examples of LC-MS/MS Methods for this compound Analysis
| Matrix | Extraction Solvent | Cleanup | LC Column | Key MS Parameters | LOD/LOQ | Reference |
| Feeds | Acetonitrile-water (21:4) | Multifunctional cleanup column | Octadecylsilyl silica (B1680970) gel | ESI, MRM | LOD: 2.4 µg/kg | famic.go.jp |
| Apple | Methanol/water (80/20, v/v) | PriboFast M270 columns | ACQUITY UPLC BEH C18 | ESI+, MRM | LOD: 2-5 µg/kg, LOQ: 5-10 µg/kg | tandfonline.comnih.gov |
| Barley Tea & Beer | Ethyl acetate-methanol (19:1) | None | Octadecylated silica | ESI, MRM | - | jst.go.jp |
| Ready-to-eat food | QuEChERS | - | - | ESI+, MRM | LOD: 0.15–1.5 µg/kg, LOQ: 0.5–5 µg/kg | nih.gov |
| Cereals | - | - | - | ESI+, MRM | - | unipd.it |
| Dairy Products | - | - | - | ESI+, MRM | LOD: 0.03 µg/kg, LOQ: 0.06 µg/kg | lcms.cz |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers enhanced resolution, sensitivity, and speed compared to conventional HPLC-MS/MS. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). A reliable and sensitive UPLC-MS/MS method was developed for the rapid detection of T-2 toxin and this compound in apples. tandfonline.comnih.gov The method involved extraction with a methanol/water mixture and cleanup using specialized columns. tandfonline.comnih.gov The analysis was performed on a UPLC system with a C18 column, and detection was carried out using an MS/MS system in multiple reaction monitoring (MRM) mode. tandfonline.comtandfonline.com This method demonstrated excellent linearity (R² ≥ 0.9995), precision (RSD ≤ 3.6%), and average recoveries of 73–96%. tandfonline.comnih.gov The limits of detection and quantification were reported to be in the range of 2–5 µg/kg and 5–10 µg/kg, respectively. tandfonline.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another highly effective technique for the analysis of this compound. scientificlabs.co.ukscientificlabs.co.uk Since trichothecenes are not inherently volatile, a derivatization step is required to convert the hydroxyl groups into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. rivm.nl This allows for their separation by gas chromatography.
GC-MS/MS provides excellent selectivity and sensitivity, making it suitable for complex matrices like human urine, wheat, and cereals. scientificlabs.co.ukscientificlabs.co.uk A method for the determination of seven trichothecenes, including this compound, in laboratory rat feed by GC-MS/MS has been developed with limits of quantitation (LOQs) between 1 and 10 μg kg⁻¹. tandfonline.comresearchgate.net Another study on the analysis of Fusarium toxins in bee pollen using a QuEChERS extraction procedure followed by GC-MS/MS reported LOQs ranging from 1 to 4 μg/kg for the targeted mycotoxins, including this compound. nih.gov The use of tandem mass spectrometry allows for the monitoring of specific ion transitions, which significantly reduces background noise and improves the certainty of identification. researchgate.net
Table 2: GC-MS/MS Method Parameters for this compound Analysis
| Matrix | Derivatization Agent | Key MS Parameters | LOQ | Reference |
| Laboratory Rat Feed | - | - | 1-10 µg kg⁻¹ | tandfonline.comresearchgate.net |
| Bee Pollen | - | EI (70 eV), MRM | 1-4 µg/kg | nih.gov |
| Human Urine | - | - | - | scientificlabs.co.uk |
| Wheat | - | - | - | scientificlabs.co.uksigmaaldrich.com |
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography with flame ionization detection (GC-FID) is a more traditional method that can be used for the quantification of this compound. scientificlabs.co.ukrivm.nl Similar to GC-MS/MS, a derivatization step to form trimethylsilyl (TMS) ethers is necessary to make the trichothecenes volatile enough for GC analysis. rivm.nl While GC-FID is a robust and cost-effective technique, it is less sensitive and selective compared to mass spectrometric detection. researchgate.net Interferences from the sample matrix can be a significant challenge. nih.gov Despite these limitations, GC-FID has been successfully used in monitoring programs for trichothecenes in wheat. rivm.nl Quantification is typically based on an internal standard. rivm.nl
High-Performance Liquid Chromatography (HPLC) Applications
High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of this compound. sigmaaldrich.com It can be coupled with various detectors, including UV, fluorescence, and mass spectrometry. rivm.nl However, for type A trichothecenes like this compound, which lack a strong chromophore, HPLC with UV detection is generally not very sensitive. mdpi.com
Nevertheless, HPLC methods have been developed for the isolation and screening of this compound. nih.govnih.gov One method described the use of a C18 column and a differential refractometer detector for the isolation of this compound from moldy rice cultures. nih.gov Another study developed an RP-HPLC screening method using new retention indexes and diode array detection (DAD) for a range of mycotoxins, including this compound. nih.gov When coupled with mass spectrometry (HPLC-MS), the sensitivity and specificity are greatly enhanced, as discussed in the LC-MS/MS section. nih.gov
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a simple and cost-effective screening method for the detection of mycotoxins, including this compound. scientificlabs.co.ukrivm.nl In this technique, the sample extract is spotted on a TLC plate coated with a stationary phase like silica gel. scielo.br The plate is then developed in a solvent system, and the separated mycotoxins are visualized, often by spraying with a reagent like sulfuric acid followed by heating. asm.org TLC has been used for the simultaneous determination of several Fusarium mycotoxins in cereals and grains. nih.gov While TLC is useful for qualitative or semi-quantitative screening, it lacks the specificity and sensitivity of chromatographic techniques coupled with mass spectrometry. oup.comresearchgate.net
Sample Preparation and Extraction Procedures
Effective sample preparation is a critical first step to isolate this compound from complex sample matrices and remove interfering compounds. bezpecnostpotravin.czobrnutafaza.hr The choice of extraction and cleanup method depends on the matrix and the desired sensitivity of the analysis.
A widely used approach for extracting this compound and other trichothecenes from solid samples is solvent extraction with a mixture of acetonitrile and water. researchgate.net This solvent combination is effective because acetonitrile can extract a broad range of mycotoxins, while the water component is essential for efficiently extracting more polar trichothecenes. weber.hutandfonline.com
The ratio of acetonitrile to water is a key parameter. Ratios such as 84:16 (v/v) and 21:4 (which is approximately 84:16) are frequently reported for the simultaneous analysis of multiple mycotoxins, including this compound. tandfonline.comfamic.go.jp In one validated method, a 50 g feed sample is extracted by shaking for 60 minutes with 100 mL of an acetonitrile-water (21:4) mixture. famic.go.jp For samples that readily absorb the solvent, a larger volume of the extraction solvent may be required. famic.go.jp Another study utilized an 80:20 (v/v) methanol/water mixture to extract this compound and T-2 toxin from apples, demonstrating the method's adaptability to different matrices. nih.govtandfonline.com Ultrasound-assisted extraction with acetonitrile/water (90/10, v/v) has also been employed to enhance extraction efficiency. researchgate.net
Table 1: Examples of Acetonitrile-Water Extraction Parameters for this compound
| Matrix | Solvent Ratio (Acetonitrile:Water, v/v) | Extraction Time | Reference |
|---|---|---|---|
| Feeds | 21:4 (~84:16) | 60 minutes (shaking) | famic.go.jp |
| Cereals | 86:14 | 3 hours (shaking) | mdpi.com |
| Animal Tissue | 90:10 | Ultrasound-assisted | researchgate.net |
| Apple | 80:20 (Methanol:Water) | Not specified | nih.govtandfonline.com |
To improve sample throughput and efficiency, advanced extraction techniques have been adapted for mycotoxin analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : The QuEChERS methodology is a popular sample preparation approach for analyzing mycotoxin residues due to its simplicity and speed. obrnutafaza.hrgcms.cz It typically involves an initial extraction with acetonitrile, followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride to induce phase separation. bch.ro A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), is then applied. gcms.czbch.ro A QuEChERS-like method was developed for the analysis of 17 mycotoxins, including this compound, in cereal-based products. nih.govacs.org Similarly, a QuEChERS-based extraction has been successfully used for determining eight trichothecenes, including this compound, in pollen and for analyzing breadsticks by gas chromatography-triple quadrupole tandem mass spectrometry (GC-QqQ-MS/MS). bch.ronih.gov
Accelerated Solvent Extraction (ASE) : ASE, also known as pressurized liquid extraction (PLE), is another advanced technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption compared to traditional methods. mdpi.com A study comparing a QuEChERS-like method with ASE for the analysis of 17 mycotoxins in cereals found that both extraction procedures provided similar performance in terms of linearity and precision. nih.govacs.org However, the QuEChERS-like method was noted as being easier to handle with a higher sample throughput. nih.gov ASE has been successfully applied to extract various mycotoxins, with one method reporting recoveries for this compound between 63% and 119% in different food matrices. researchgate.net
Following extraction, a cleanup step is essential to remove matrix components such as lipids and pigments that can interfere with LC-MS/MS analysis. bezpecnostpotravin.czr-biopharm.com
Multifunctional Cleanup Columns (MFCs) : These columns contain multiple sorbents designed to remove a wide range of interferences in a single step. bezpecnostpotravin.cz They are a common choice for purifying extracts in multi-mycotoxin analysis. bezpecnostpotravin.czfamic.go.jpnih.gov For instance, a simultaneous analysis method for various mycotoxins in feeds uses a MultiSep 226 AflaZon+ column for purification after extraction with acetonitrile-water. famic.go.jp In this procedure, the initial 4 mL of the eluate is discarded, and the subsequent 2 mL is collected for analysis. famic.go.jp Another inter-laboratory study on quantifying ten trichothecenes in feed employed a cleanup process using both a multifunctional column (InertSep® VRA-3) and a phospholipid removal column. nih.gov
Dispersive Solid-Phase Extraction (dSPE) : Often used as the cleanup step in QuEChERS methods, dSPE involves adding sorbents directly to the sample extract. gcms.cz Common sorbents include primary secondary amine (PSA) for removing organic acids and carbohydrates, and C18 for removing lipids. gcms.cz For improved sensitivity, a larger volume of extract can be cleaned using a dSPE tube containing a mixture of anhydrous magnesium sulfate, PSA, and C18. weber.hugcms.cz
Table 2: Common Cleanup Sorbents and Columns for this compound Analysis
| Cleanup Method | Sorbent/Column Type | Target Interferences Removed | Reference |
|---|---|---|---|
| Multifunctional Column (MFC) | MultiSep 226, InertSep® VRA-3 | Various (e.g., polar and nonpolar compounds) | famic.go.jpnih.gov |
| Dispersive SPE (dSPE) | Primary Secondary Amine (PSA) | Organic acids, carbohydrates, polar components | gcms.czweber.hu |
| Dispersive SPE (dSPE) | C18 | Lipids and other lipophilic components | gcms.cz |
| Immunoaffinity Columns | PriboFast M270 | Specific binding to target mycotoxins | nih.govtandfonline.com |
Quantitative Analysis and Method Validation
Accurate quantification of this compound is achieved through careful method validation, which includes the use of internal standards and the development of reliable calibration curves. nih.gov
The most sensitive and accurate detection methods for mycotoxins utilize LC-MS/MS. libios.fr To compensate for matrix effects and variations during sample preparation and analysis, stable isotope-labeled (SIL) internal standards are employed. researchgate.netfoodriskmanagement.com These standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes like ¹³C. libios.frfoodriskmanagement.com
U-[¹³C₁₉]-Neosolaniol is a uniformly carbon-13 labeled internal standard used for the analysis of this compound. libios.fr Because it behaves almost identically to the unlabeled this compound during extraction, cleanup, and ionization, it can effectively correct for analyte loss and signal suppression or enhancement, leading to more accurate and precise quantification. libios.frresearchgate.net The use of ¹³C-labeled standards is often preferred over deuterium (B1214612) (²H)-labeled standards as they are less likely to exhibit chromatographic retention time shifts relative to the native analyte. foodriskmanagement.com These standards are available commercially, often dissolved in acetonitrile at a specified concentration, such as 25 µg/mL. libios.fr
For quantification, a calibration curve is prepared by plotting the instrument response against known concentrations of the analyte. famic.go.jpfamic.go.jp Peak areas from the resulting chromatograms are used to construct this curve. famic.go.jp
To account for matrix effects, matrix-matched calibration is a common practice. gcms.cz This involves preparing a series of calibration standards by spiking blank sample extracts (previously tested and shown to be free of the analyte) with known amounts of the mycotoxin standard solutions. gcms.cz For example, a five-point matrix-matched calibration curve can be prepared with a range of 5–100 ng/mL for this compound. gcms.cz In other methods, stock solutions are diluted with the extraction solvent, such as acetonitrile-water (21:4), to create a series of standard solutions for calibration. famic.go.jp The concentration of this compound in a sample is then calculated by comparing its peak area to the calibration curve. famic.go.jpfamic.go.jp Validated methods demonstrate good linearity, typically with a coefficient of determination (R²) greater than 0.99. nih.gov
Validation Parameters (Linearity, Precision, Accuracy, Selectivity, Detection and Quantification Limits, Recovery)
The validation of analytical methods is crucial to ensure the reliability and accuracy of results for the detection and quantification of this compound. Method validation is performed by assessing several key parameters, including linearity, precision, accuracy, selectivity, limits of detection (LOD) and quantification (LOQ), and recovery. eirgenix.comdemarcheiso17025.com These parameters demonstrate that an analytical procedure is suitable for its intended purpose. eirgenix.comunipd.it
Linearity
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. eirgenix.com For this compound, linearity is typically established by analyzing a series of calibration standards and evaluating the coefficient of determination (R² or r²). unipd.it Studies consistently report excellent linearity for this compound analysis across various matrices and analytical techniques.
For instance, a UPLC-MS/MS method for analyzing this compound in apples achieved a coefficient of determination (R²) of ≥ 0.9995. nih.govresearchgate.net Similarly, LC-MS/MS methods for cereals and ready-to-eat foods have shown strong linearity with R² values greater than 0.99 and 0.996, respectively. unipd.itmdpi.com Methods using gas chromatography have also demonstrated good linearity, often assessed over a range from the limit of quantification (LOQ) up to 100 times the LOQ. nih.govnih.gov
Table 1: Linearity Data for this compound from Various Studies
| Analytical Method | Matrix | Linearity Range | Coefficient of Determination (R²) | Source |
|---|---|---|---|---|
| UPLC-MS/MS | Apple | Not Specified | ≥ 0.9995 | nih.govresearchgate.net |
| LC-MS/MS | Cereal Matrices | 0.1 pg/μl - 250 pg/μl | ≥ 0.99 | unipd.it |
| GC-MS/MS | Laboratory Rat Feed | LOQ to 100 × LOQ | Not Specified | nih.gov |
| LC-MS/MS | Ready-to-eat Food | LOQ to 100 × LOQ | > 0.996 | mdpi.com |
| GC-QqQ-MS/MS | Wheat Semolina | LOQ to 100 × LOQ | Good Linearity Reported | nih.gov |
| UHPLC-Q-Orbitrap HRMS | Pet Food | LOQs to 1000 µg/kg | > 0.9990 | mdpi.com |
| 2D-LC-MS/MS | Wheat | Not Specified | > 0.96 | nih.gov |
Precision
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. eirgenix.com It is typically expressed as the relative standard deviation (RSD). For this compound, analytical methods demonstrate high precision, with low RSD values for both repeatability (intra-day precision) and intermediate precision (inter-day precision).
A UPLC-MS/MS method in an apple matrix showed a relative standard deviation of ≤ 3.6%. nih.gov In wheat semolina, a GC-QqQ-MS/MS method reported intra-day precision with an RSD below 13% and inter-day precision below 17%. nih.gov A study on pet food using UHPLC-Q-Orbitrap HRMS found intra-day and inter-day precision to be below 9% and 14%, respectively. mdpi.com Most validated methods report precision with an RSD below 20%, which is a common acceptance criterion. nih.govnih.govresearchgate.net
Table 2: Precision Data for this compound Analysis
| Analytical Method | Matrix | Precision (RSD) | Source |
|---|---|---|---|
| UPLC-MS/MS | Apple | ≤ 3.6% | nih.gov |
| GC-QqQ-MS/MS | Wheat Semolina | Intra-day: < 13% Inter-day: < 17% | nih.gov |
| UHPLC-Q-Orbitrap HRMS | Pet Food | Intra-day: < 9% Inter-day: < 14% | mdpi.com |
| LC-MS/MS | Feed | < 17% | famic.go.jp |
| LC-IT-MS/MS | Grain Products | Generally < 20% (one case at 27.4%) | researchgate.net |
| UHPLC-QqQ-MS/MS | Fish Feed | Intra-day: 4% - 18% | uib.no |
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. eirgenix.com It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. For this compound, accuracy is generally high, with recovery rates typically falling within the 70-120% range, consistent with regulatory guidelines for mycotoxin analysis.
In a study on apples using UPLC-MS/MS, the average recovery for this compound was between 73% and 96%. nih.gov An analysis of various ready-to-eat foods with LC-MS/MS showed recoveries from 63% to 119%. mdpi.com In a method developed for five different commodities, including wheat and corn flour, recoveries for this compound ranged from 93% to 105%. mdpi.com Similarly, a study on pollen using GC-MS/MS reported recoveries between 91% and 104%. bch.ro
Table 3: Accuracy (Recovery %) Data for this compound Analysis
| Analytical Method | Matrix | Spiking Levels | Accuracy (Recovery %) | Source |
|---|---|---|---|---|
| UPLC-MS/MS | Apple | Not Specified | 73% - 96% | nih.gov |
| GC-MS/MS | Laboratory Rat Feed | 25, 50, 100 µg/kg | 62% - 97% | nih.gov |
| LC-MS/MS | Ready-to-eat Food | 25, 50, 100 µg/kg | 63% - 119% | mdpi.com |
| GC-QqQ-MS/MS | Wheat Semolina | 20, 40, 80 µg/kg | 74% - 124% | nih.gov |
| UHPLC-Q-Orbitrap HRMS | Pet Food | 10, 20, 100 µg/kg | 72% - 108% | mdpi.com |
| LC-MS/MS | Various Cereals | Not Specified | 65% - 104% | nih.gov |
| LC-MS/MS | Various Feeds | Not Specified | 70.6% - 119% | famic.go.jp |
| LC-MS/MS | Various Commodities | 5 and 50 µg/kg | 93% - 105% | mdpi.com |
Selectivity
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. eirgenix.com In mycotoxin analysis, this is critical to avoid interferences from the complex sample matrix. Mass spectrometry-based methods (LC-MS/MS and GC-MS/MS) provide high selectivity by monitoring specific precursor-to-product ion transitions.
Studies confirm the high selectivity of these methods for this compound. For example, a UPLC-MS/MS method was able to effectively separate this compound from T-2 toxin, presenting them as unique peaks. nih.gov Another LC-MS/MS study noted the absence of interfering signals in blank matrix injections, confirming the method's selectivity across various cereal-based matrices. unipd.it The use of specific ion transitions in Multiple Reaction Monitoring (MRM) mode is a key factor in achieving this selectivity. unipd.itbch.ro Furthermore, specific mobile phase additives, like ammonium formate, can be used to promote the formation of specific adducts (e.g., [M+NH4]+) for type A trichothecenes like this compound, enhancing the MS response and selectivity. gcms.cz
Detection and Quantification Limits
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. eirgenix.com These limits are crucial for monitoring this compound at trace levels relevant to food and feed safety.
LOD and LOQ values for this compound vary depending on the analytical technique and the sample matrix. A UPLC-MS/MS method for apples reported an LOD of 2-5 µg/kg and an LOQ of 5-10 µg/kg. nih.gov For feeds, a lower limit of detection of 2.4 µg/kg and a lower limit of quantification of 8 µg/kg have been documented. famic.go.jp Highly sensitive methods, such as those using UHPLC coupled with Orbitrap HRMS, have achieved even lower limits, with LODs between 0.06 and 0.62 µg/kg and LOQs between 0.013 and 1.25 µg/kg in pet food. mdpi.com
Table 4: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analytical Method | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Source |
|---|---|---|---|---|
| UPLC-MS/MS | Apple | 2 - 5 | 5 - 10 | nih.gov |
| LC-MS/MS | Feeds | 2.4 | 8 | famic.go.jp |
| GC-MS/MS | Laboratory Rat Feed | Not Specified | 1 - 10 | nih.gov |
| LC-MS/MS | Ready-to-eat Food | 0.15 - 1.5 | 0.5 - 5 | mdpi.com |
| GC-QqQ-MS/MS | Wheat Semolina | Not Specified | < 10 | nih.gov |
| UHPLC-Q-Orbitrap HRMS | Pet Food | 0.06 - 0.62 | 0.013 - 1.25 | mdpi.com |
| GC-MS/MS | Pollen | Not Specified | 1 - 4 | bch.ro |
| LC-MS/MS | Feed | 2 | 5 | famic.go.jp |
| 2D-LC-MS/MS | Wheat | Not Specified | 5 | nih.gov |
| GC-MS | Barley | 3.87 | 20 | unav.edu |
Recovery
Recovery is a measure of the efficiency of an analytical method, determined by the proportion of the analyte extracted from the matrix and measured. It is a primary indicator of the method's accuracy. As mandated by regulations for mycotoxin analysis, acceptable recovery rates are typically in the range of 60% to 130%, depending on the concentration level. unav.edu
Across numerous studies, methods for this compound analysis consistently meet these criteria. For example, a multi-mycotoxin method for ready-to-eat foods reported recoveries for all analytes, including this compound, in the range of 63% to 119%. mdpi.com An analysis of seven different cereal-based matrices found average recovery rates between 65% and 104%. nih.gov A highly accurate method for various commodities achieved recoveries of 93-105% for this compound. mdpi.com These findings confirm that current extraction and clean-up procedures are effective for isolating this compound from complex sample types.
Table 5: Recovery Data for this compound from Various Matrices
| Analytical Method | Matrix | Recovery (%) | Source |
|---|---|---|---|
| UPLC-MS/MS | Apple | 73 - 96 | nih.gov |
| LC-MS/MS | Ready-to-eat Food | 63 - 119 | mdpi.com |
| GC-QqQ-MS/MS | Wheat Semolina | 74 - 124 | nih.gov |
| UHPLC-Q-Orbitrap HRMS | Pet Food | 75 - 112 | mdpi.com |
| GC-MS/MS | Pollen | 91 - 104 | bch.ro |
| LC-MS/MS | Cereal-based Food | 65 - 104 | nih.gov |
| LC-MS/MS | Feed | 70.6 - 119 | famic.go.jp |
| LC-IT-MS/MS | Grain Products | 88 - 125 | researchgate.net |
| UHPLC-QqQ-MS/MS | Fish Feed | 95 - 111 | uib.no |
| LC-MS/MS | Various Commodities | 93 - 105 | mdpi.com |
Biotransformation and Biodegradation of Neosolaniol
Microbial Transformation Pathways
Microbial transformation of neosolaniol (B1681912) involves a series of biochemical reactions that alter its chemical structure. These pathways are often detoxification mechanisms, as modifications to the core trichothecene (B1219388) structure, particularly at the C-3 position and the 12,13-epoxide ring, can significantly reduce its toxicity. nih.gov
Deacetylation is a key biotransformation pathway for acetylated trichothecenes. frontiersin.org this compound, being a diacetylated trichothecene, can undergo hydrolysis of its acetyl groups. Studies on the degradation of various trichothecenes by chicken intestinal microbes have shown that diacetylated forms like this compound primarily exhibit deacetylation. nih.gov This process involves the removal of acetyl groups from the molecule, which is often a preliminary step before further degradation. For instance, the conversion of T-2 toxin to HT-2 toxin, a major metabolic pathway, involves deacetylation at the C-4 position. nih.gov Similarly, this compound can be deacetylated by microbial enzymes. This reaction is considered a primary route of biotransformation for many type A trichothecenes. nih.govibna.ro
The 12,13-epoxy ring is a critical structural feature for the toxicity of trichothecenes. wikipedia.orgmdpi.com Consequently, the cleavage of this epoxide ring, known as de-epoxidation, is a crucial detoxification mechanism. mdpi.com This reaction is predominantly carried out by anaerobic microorganisms, such as those found in the gastrointestinal tracts of animals and in soil. rivm.nlibna.ro
While de-epoxidation is well-documented for non-acylated trichothecenes like deoxynivalenol (B1670258) (DON), its occurrence in more complex, acylated trichothecenes like this compound often follows an initial deacetylation step. frontiersin.orgnih.gov However, highly effective bacterial consortia have been identified that are capable of de-epoxidizing a wide range of trichothecenes. mdpi.com A bacterial consortium from soil was shown to de-epoxidize eleven different trichothecenes under both aerobic and anaerobic conditions, suggesting that this compound could also be a substrate for such microbial communities. mdpi.comnih.gov The resulting de-epoxy metabolites are significantly less toxic than their parent compounds.
Hydrolysis of ester linkages is a fundamental biotransformation reaction for type A trichothecenes. This compound is itself a product of the hydrolysis of T-2 toxin. wikipedia.org Several microbial species are capable of selectively cleaving the isovaleryl group at the C-8 position of the T-2 toxin molecule to yield this compound. nih.govnih.gov
Notably, yeasts belonging to the Trichomonascus clade have demonstrated this ability. Species such as Blastobotrys capitulata, Blastobotrys mokoenaii, and Blastobotrys malaysiensis efficiently convert T-2 toxin into this compound. nih.govasm.org This transformation is also observed in some Fusarium species, where a T-2 toxin-producing strain of F. sporotrichoides was found to hydrolyze T-2 toxin to both HT-2-toxin and this compound. nih.gov This hydrolytic pathway is a significant route for the formation of this compound in various environments. mdpi.com
Acetylation is a conjugation reaction where an acetyl group is added to a molecule, often leading to a reduction in toxicity. nih.gov Microorganisms can selectively acetylate the hydroxyl groups of trichothecenes. In the case of this compound, it can be biotransformed into 3-acetylthis compound. This reaction has been specifically demonstrated using mycelia of Fusarium graminearum. nih.gov The biosynthesis of T-2 toxin within Fusarium also involves 3-acetylthis compound as an intermediate, which is produced from 3,4,15-triacetoxyscirpenol. mdpi.com This indicates that the enzymatic machinery for both acetylation and deacetylation of the C-3 position of this compound exists within these fungi.
Glucosylation, the attachment of a glucose molecule, is another important conjugation mechanism for the biotransformation of mycotoxins. mdpi.com This process can create "masked mycotoxins," which may not be detected by standard analytical methods but can be hydrolyzed back to their toxic forms in the digestive tract. mdpi.comusda.gov
While the microbial glucosylation of T-2 toxin to T-2 toxin 3-glucoside by yeast species like Blastobotrys muscicola is well-documented, the direct glucosylation of this compound by microorganisms is also a known pathway. nih.govusda.gov For example, NEO-3-glucoside has been identified as a metabolite following in vitro assays with human liver microsomes. mdpi.com The ability of fungi to glucosylate trichothecenes, particularly at the C-4 position, is considered a phase II xenobiotic metabolism mechanism. mdpi.com
Table 1: Microbial Transformation of this compound and its Precursor (T-2 Toxin)
| Transformation | Substrate | Product(s) | Microorganism(s) |
| Hydrolysis (De-isovalerylation) | T-2 Toxin | This compound | Blastobotrys capitulata, B. mokoenaii, B. malaysiensis nih.govasm.org |
| Hydrolysis | T-2 Toxin | This compound, HT-2 Toxin | Fusarium sporotrichoides nih.gov |
| Acetylation | This compound | 3-Acetylthis compound | Fusarium graminearum nih.gov |
| Deacetylation | This compound | Deacetylated metabolites | Chicken intestinal microbes nih.gov |
| De-epoxidation | This compound | De-epoxy this compound | Soil microbial consortia mdpi.comnih.gov |
| Glucosylation | This compound | This compound-3-glucoside | Implied pathway in microorganisms mdpi.commdpi.com |
Enzymatic Mechanisms in Microbial Degradation
The microbial transformations of this compound are catalyzed by specific enzymes that facilitate these detoxification reactions. Understanding these enzymes is key to developing biotechnological strategies for mycotoxin control. mdpi.comresearchgate.net
Carboxylesterases: These enzymes are responsible for the hydrolysis of ester bonds. They play a crucial role in both the formation of this compound from T-2 toxin (cleavage of the C-8 isovaleryl ester) and the deacetylation of this compound at its C-4 and C-15 positions. wikipedia.orgdtic.mil The Tri8 gene, found in Fusarium, encodes an esterase that specifically removes the acetyl group from the C-3 position of trichothecene precursors like 3-acetylthis compound. mdpi.comnih.gov
Acetyltransferases: The acetylation of this compound to form 3-acetylthis compound is catalyzed by acetyltransferases. The Tri101 gene, for example, encodes a trichothecene 3-O-acetyltransferase that is crucial for the self-protection mechanism in toxin-producing fungi by acetylating the C-3 hydroxyl group. nih.govnih.gov
De-epoxidases: The enzymes responsible for cleaving the toxic 12,13-epoxy ring are found in various anaerobic bacteria, including those from the Eubacterium genus, which are common in animal rumens. rivm.nlmdpi.com These enzymes are critical for the complete detoxification of trichothecenes.
UDP-Glucosyltransferases (UGTs): Glucosylation reactions are catalyzed by UGTs. These enzymes transfer a glucose moiety from UDP-glucose to a hydroxyl group on the trichothecene molecule. mdpi.com Plant and fungal UGTs have been identified that can conjugate glucose to trichothecenes, a process that likely applies to this compound as well. mdpi.com
Table 2: Key Enzymes in this compound Biotransformation
| Reaction | Enzyme Class | Specific Examples / Genes | Function |
| Hydrolysis / Deacetylation | Esterase | Carboxylesterases, Tri8 esterase | Cleavage of ester bonds (acetyl and isovaleryl groups). wikipedia.orgdtic.milnih.gov |
| Acetylation | Acetyltransferase | Tri101 acetyltransferase | Addition of an acetyl group at the C-3 hydroxyl position. nih.govnih.gov |
| De-epoxidation | De-epoxidase | Enzymes from anaerobic bacteria (e.g., Eubacterium spp.) | Cleavage of the 12,13-epoxide ring. rivm.nlmdpi.com |
| Glucosylation | Glycosyltransferase | UDP-Glucosyltransferases (UGTs) | Addition of a glucose molecule to a hydroxyl group. mdpi.com |
Role of Specific Microbial Enzymes (e.g., Carboxylesterases, Lactonases)
The enzymatic degradation of this compound and other trichothecenes is a key mechanism for their detoxification. Carboxylesterases, a diverse group of multifunctional enzymes, are pivotal in this process. frontiersin.orgnih.gov These enzymes catalyze the hydrolysis of ester bonds, which are present in many type A trichothecenes. frontiersin.orgnih.gov In the case of diacetylated trichothecenes like this compound and diacetoxyscirpenol (B1670381) (DAS), deacetylation is the exclusive transformation observed in studies with chicken intestinal microbes. researchgate.netnih.govmdpi.com This reaction involves the removal of acetyl groups from the core trichothecene structure. For instance, bacterial communities from soil and water samples have been shown to degrade T-2 toxin through side-chain cleavage of acetyl moieties, leading to metabolites like HT-2 toxin and T-2 triol. asm.org A minor pathway also identified was the conversion of T-2 toxin to this compound and subsequently to 4-deacetyl this compound, a process also mediated by these esterase activities. asm.org While not explicitly detailed for this compound itself, the enzymatic machinery for deacetylation is clearly established as a primary transformation route for acetylated trichothecenes. researchgate.netfrontiersin.org
Lactonases are another class of enzymes involved in mycotoxin degradation, particularly for toxins containing a lactone ring, such as zearalenone (B1683625) and aflatoxin B1. frontiersin.orgresearchgate.net These enzymes catalyze the hydrolysis of the lactone ring, which is often crucial for the toxin's biological activity. frontiersin.orgresearchgate.net While the trichothecene structure does not feature a lactone ring in the same manner as aflatoxin or zearalenone, the broader category of hydrolases, including esterases, is central to this compound metabolism. frontiersin.org
Identification of Microorganisms with Transformation Capacities (e.g., Blastobotrys species, Stenotrophomonas species)
Several microbial species have been identified for their capacity to biotransform trichothecene mycotoxins. Yeasts belonging to the Blastobotrys genus (anamorphic species within the Trichomonascus clade) have demonstrated the ability to convert T-2 toxin into this compound by removing the isovaleryl group at the C-8 position. nih.gov Specifically, several Blastobotrys species were found to transform T-2 toxin into both this compound and 3-acetyl T-2 toxin. mdpi.com This highlights a key enzymatic step performed by these yeasts in the metabolic pathway of type A trichothecenes. nih.govmdpi.com
Bacteria are also significant contributors to this compound and trichothecene degradation. Stenotrophomonas maltophilia, a gram-negative bacterium, has been noted for its ability to degrade various complex organic compounds, including mycotoxins like aflatoxin B1. mdpi.com While direct degradation of this compound by Stenotrophomonas is not extensively detailed in the provided results, its inclusion in a bacterial consortium that effectively de-epoxidized eleven different trichothecenes suggests a potential role. mdpi.com This consortium, which also included genera like Clostridium and Bacillus, demonstrated broad-spectrum activity against these mycotoxins. mdpi.comresearchgate.net Furthermore, soil-derived bacterial communities have shown the capacity to break down T-2 toxin into various metabolites, including this compound, indicating that soil is a rich reservoir of microorganisms with these transformative abilities. asm.org
| Microorganism | Transformation Pathway | Substrate | Product(s) | Reference |
|---|---|---|---|---|
| Blastobotrys species | Removal of isovaleryl group | T-2 toxin | This compound, 3-acetyl T-2 toxin | nih.gov, mdpi.com |
| Soil Bacterial Communities | Side chain cleavage (deacetylation, etc.) | T-2 toxin | This compound, 4-deacetyl this compound, HT-2 toxin, T-2 triol | asm.org |
| Chicken Intestinal Microbes | Deacetylation | This compound | Deacetylated metabolites | researchgate.net, nih.gov, mdpi.com |
| Stenotrophomonas species (in consortium) | De-epoxidation | Trichothecenes (unspecified) | De-epoxidized products | mdpi.com, researchgate.net |
Comparative Biotransformation Studies
Differences in Metabolism Across Trichothecene Subtypes
The metabolism of trichothecenes by microorganisms varies significantly depending on the specific structure and substitution pattern of the mycotoxin. researchgate.netfrontiersin.org Trichothecenes are classified into types A, B, C, and D based on their functional groups. nih.govwikipedia.org this compound is a Type A trichothecene, characterized by a hydroxyl group at the C-8 position. nih.govwikipedia.org
Studies comparing the degradation of different trichothecenes by chicken intestinal microbes reveal distinct metabolic fates. researchgate.netnih.gov
Diacetylated Type A Trichothecenes : For this compound and diacetoxyscirpenol (DAS), the sole metabolic pathway observed was deacetylation. researchgate.netnih.govmdpi.com
Other Type A Trichothecenes : T-2 toxin, which has a more complex isovaleryl group at C-8, also primarily showed deacetylation to HT-2 toxin. researchgate.netnih.gov In contrast, HT-2 toxin and T-2 triol, which lack the C-4 acetyl group, underwent deepoxidation. researchgate.netnih.gov This suggests that the presence and nature of acyl groups significantly influence whether deacylation or deepoxidation is the favored pathway.
Type B Trichothecenes : Non-acylated Type B trichothecenes like deoxynivalenol (DON) and nivalenol (B191977) were almost completely converted to their deepoxy metabolites. researchgate.netnih.gov Their monoacetylated derivatives, such as 3-acetyldeoxynivalenol (B190510) (3-ADON), predominantly underwent deacetylation first. researchgate.net
These differences underscore that the enzymatic machinery of gut microbes exhibits specificity, with deacetylation being the primary route for acetylated compounds like this compound, while deepoxidation is favored for non-acylated trichothecenes or those where deacetylation has already occurred. researchgate.net
Evaluation in Diverse Biological Systems (e.g., Soil Microbes, Intestinal Microbiota)
The biotransformation of this compound and related mycotoxins is highly dependent on the microbial environment.
Intestinal Microbiota : The gut microbiome of animals, particularly chickens, is a well-studied environment for trichothecene metabolism. researchgate.netnih.govmdpi.com In vitro incubations with chicken intestinal microbes have consistently shown that this compound is subject to deacetylation. researchgate.netmdpi.com This transformation is considered a detoxification step, as the acetyl groups contribute to the toxic activity of the molecule. The intestinal flora of other animals, such as ruminants, and even humans, also possess the ability to transform various trichothecenes, primarily through de-epoxidation and deacetylation. researchgate.netjst.go.jp
Soil Microbes : Soil is a significant reservoir of microorganisms capable of degrading xenobiotics, including mycotoxins. nih.govasm.org Bacterial communities isolated from diverse soil samples can utilize T-2 toxin as a carbon source. asm.org The degradation pathways in these soil communities involved the cleavage of side chains to produce metabolites like HT-2 toxin and T-2 triol. asm.org Notably, a minor pathway led to the formation of this compound and its subsequent deacetylation to 4-deacetyl this compound. asm.org Some bacterial consortia from soil were even capable of degrading the core trichothecene nucleus, demonstrating a complete detoxification process. asm.org The complexity of these soil communities, often involving co-metabolic interactions between different bacterial species, allows for more extensive degradation than single isolates. asm.org
| Biological System | Trichothecene Subtype | Primary Transformation | Key Metabolites | Reference |
|---|---|---|---|---|
| Chicken Intestinal Microbiota | This compound (Diacetylated Type A) | Deacetylation | Deacetylated this compound | researchgate.net, mdpi.com |
| T-2 toxin (Type A) | Deacetylation | HT-2 toxin | researchgate.net, nih.gov | |
| Deoxynivalenol (Non-acylated Type B) | De-epoxidation | DOM-1 | researchgate.net, nih.gov | |
| Soil Microbial Communities | T-2 toxin (Type A) | Deacetylation / Side-chain cleavage | HT-2 toxin, T-2 triol, this compound | asm.org |
| This compound (from T-2) | Deacetylation | 4-deacetyl this compound | asm.org |
Molecular and Cellular Interactions of Neosolaniol
Ribosomal Binding and Protein Synthesis Inhibition
The capacity to inhibit protein synthesis is a central feature of trichothecene (B1219388) toxicity. nih.gov This is achieved by directly targeting the eukaryotic ribosome, the cellular machinery responsible for translating mRNA into protein.
Neosolaniol (B1681912), like other trichothecene mycotoxins, targets the large (60S) ribosomal subunit. nih.govresearchgate.net These toxins bind to a specific pocket within the A-site of the peptidyl transferase center (PTC), a critical region of the ribosome that catalyzes the formation of peptide bonds. nih.govresearchgate.net The binding is non-covalent and involves multiple interactions between the toxin and the 25S rRNA (in yeast, a component of the 60S subunit). nih.govresearchgate.net
Key structural features of trichothecenes are crucial for this interaction. The 12,13-epoxy ring and the C9-C10 double bond are recognized as essential for toxicity and binding. nih.govmdpi.com Studies on the related trichothecene deoxynivalenol (B1670258) (DON) reveal that its binding within the PTC is stabilized by hydrogen bonds with specific rRNA nucleotides. researchgate.netnih.gov For instance, the hydroxyl group at the C3 position plays a pivotal role in the interaction. researchgate.netnih.gov Although the precise binding interactions of this compound itself are less characterized than those of DON, its structural similarity suggests a comparable binding mode within the ribosomal A-site. mdpi.com
| Feature | Description | References |
| Target | Peptidyl Transferase Center (PTC) of the 60S ribosomal subunit. | nih.gov, researchgate.net |
| Binding Site | A-site of the PTC, formed by 25S/28S rRNA. | nih.gov, researchgate.net |
| Key Toxin Moieties | The 12,13-epoxide ring and the C9=C10 double bond are critical for binding and toxicity. | mdpi.com, nih.gov |
| Nature of Interaction | Non-covalent, involving hydrogen bonds and other molecular interactions with rRNA nucleotides. | nih.gov, nih.gov |
By occupying the A-site of the peptidyl transferase center, this compound acts as an inhibitor of protein synthesis. nih.gov The PTC is responsible for catalyzing the transfer of the growing polypeptide chain from the peptidyl-tRNA (in the P-site) to the aminoacyl-tRNA (in the A-site). biorxiv.org this compound's presence in the A-site physically obstructs the proper positioning of the incoming aminoacyl-tRNA. nih.govbiorxiv.org This steric hindrance prevents the formation of the peptide bond, thereby halting the elongation step of protein synthesis. nih.govnih.gov
The specific effects on protein synthesis can vary among different trichothecenes, with some primarily inhibiting the initiation step while others, like this compound, are potent inhibitors of elongation and/or termination. nih.govnih.gov This blockage of translation is the initial molecular insult that leads to broader cellular stress responses. nih.gov
Intracellular Signaling Pathway Modulation
The inhibition of protein synthesis by this compound is not a passive event but actively triggers specific intracellular stress signaling pathways. This response is a key component of its cellular toxicity.
A primary consequence of ribosomal binding by trichothecenes is the rapid activation of Mitogen-Activated Protein Kinases (MAPKs). nih.govnih.gov MAPKs are a family of serine-threonine protein kinases that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. nih.govnih.govjcpres.com The three major MAPK subfamilies—c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK)—are all activated in response to trichothecene exposure. nih.govmdpi.commdpi.com
This activation is a conserved response to various ribosomal inhibitors and is not unique to trichothecenes. nih.govresearchgate.net The phosphorylation and activation of JNK and p38 are particularly robust and are linked to the pro-inflammatory and apoptotic effects of these mycotoxins. nih.govnih.gov For example, studies with DON show that MAPK activation can be detected within minutes of exposure and can last for several hours. researchgate.net This activation cascade is a critical transducer of the initial ribosomal stress to downstream cellular responses. nih.gov
| MAPK Pathway | Role in Trichothecene Response | References |
| p38 MAPK | A key transducer of stress signals, involved in inflammation and apoptosis. | nih.gov, nih.gov, mdpi.com |
| JNK (c-Jun N-terminal Kinase) | Strongly activated by ribotoxic stress, regulates apoptosis and immune gene expression. | nih.gov, nih.gov |
| ERK (Extracellular signal-regulated Kinase) | Also activated by trichothecenes, involved in cell survival and proliferation, but can also contribute to stress responses. | nih.gov, mdpi.com, mdpi.com |
The mechanism by which ribosomal damage is translated into MAPK activation is known as the "ribotoxic stress response". nih.govnih.gov This response is triggered by ribosomal inhibitors that interact with the peptidyl transferase center. nih.gov The stalled ribosome acts as a sensor, initiating a signaling cascade that is independent of new protein synthesis.
Upstream kinases are crucial for initiating this response. Evidence points to the involvement of Src family tyrosine kinases, such as Hematopoietic Cell Kinase (Hck), as critical upstream signals that precede MAPK activation. nih.govresearchgate.net Following the initial ribosomal insult, these kinases become activated and subsequently phosphorylate and activate the downstream MAPK cascades (p38, JNK, and ERK). nih.gov This response drives both the expression of cytokine genes and the induction of apoptosis in affected cells. nih.govresearchgate.net Therefore, the ribotoxic stress response is a central mechanism linking the inhibition of translation to the modulation of complex cellular programs.
Effects on Gene Expression and Cellular Processes
The activation of MAPK signaling pathways culminates in the altered expression of a multitude of genes, leading to significant changes in cellular behavior. Depending on the context, trichothecenes can be immunostimulatory or immunosuppressive. nih.gov
Low-level exposure often leads to the transcriptional upregulation of genes associated with the immune and inflammatory responses, including cytokines and chemokines. nih.govresearchgate.net This is driven by the MAPK-dependent activation of transcription factors such as NF-κB and AP-1. nih.gov Conversely, higher concentrations typically lead to widespread apoptosis (programmed cell death), contributing to immunosuppression. nih.govnih.gov
Studies on DON have demonstrated significant changes in the expression profiles of immune cells. nih.gov Genes involved in cell proliferation, protein synthesis, and mitochondrial function are often downregulated, consistent with a state of cellular stress. nih.gov Simultaneously, genes associated with T-cell activation and negative selection are upregulated, providing a potential explanation for the immunomodulatory effects observed. nih.gov this compound, as a related trichothecene, is expected to induce similar alterations in gene expression, leading to cellular outcomes such as cell cycle arrest and apoptosis. bioaustralis.com
Regulation of Proinflammatory Gene Expression
The activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory processes, responsible for inducing the expression of a wide array of pro-inflammatory genes. mdpi.comnih.gov Trichothecenes can trigger this pathway. Studies on NX-3, a type A trichothecene structurally similar to this compound (lacking the C-8 carbonyl group found in type B trichothecenes), have shown a significant activation of an NF-κB regulated reporter gene. mdpi.com This activation leads to the nuclear translocation of NF-κB dimers, which then bind to specific DNA elements to initiate the transcription of target genes. nih.govmdpi.comfrontiersin.org This mechanism suggests that this compound likely regulates the expression of genes encoding for cytokines, chemokines, and adhesion molecules, which are pivotal in orchestrating inflammatory responses. mdpi.com
Modulation of Cytokine and Chemokine Production in In Vitro Cellular Models
This compound's impact on proinflammatory gene expression translates to the modulation of cytokine and chemokine production. Research on the related NX-3 toxin demonstrated that it enhances the transcript levels of several key NF-κB-dependent pro-inflammatory cytokines. mdpi.com In human colon cell lines, NX-3 was shown to increase the mRNA levels of Interleukin-8 (IL-8), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β). mdpi.com This upregulation of inflammatory mediators is a direct consequence of the NF-κB pathway activation. mdpi.com Other studies on trichothecenes have confirmed their capacity to induce and superinduce the expression of proinflammatory cytokines and chemokines in human macrophage models. nih.gov
Table 1: Modulation of Pro-inflammatory Cytokine mRNA Levels by the this compound-Related Trichothecene NX-3
| Cytokine | Effect on mRNA Levels | Cellular Model | Reference |
| Interleukin-8 (IL-8) | Enhanced | Human Colon Cells | mdpi.com |
| Interleukin-6 (IL-6) | Enhanced | Human Colon Cells | mdpi.com |
| Tumor Necrosis Factor-alpha (TNF-α) | Enhanced | Human Colon Cells | mdpi.com |
| Interleukin-1β (IL-1β) | Enhanced | Human Colon Cells | mdpi.com |
Structure-Activity Relationships in Molecular Interactions
Conformational Aspects and Binding Affinity
This compound shares the rigid tetracyclic 12,13-epoxytrichothecene skeleton common to all trichothecenes. mdpi.comrivm.nl This rigid conformation is essential for its biological activity, as it facilitates binding to a specific pocket on the 60S subunit of the eukaryotic ribosome. mdpi.commdpi.com The interaction is highly stereospecific. nih.gov The binding affinity is a result of multiple interactions, including hydrogen bonds and van der Waals forces, between the toxin and the 25S rRNA component of the ribosome. nih.govresearchgate.net The 12,13-epoxide ring is a crucial feature for this toxic interaction. mdpi.com This binding event inhibits protein synthesis, which is the primary mechanism of trichothecene toxicity. mdpi.com
Studies in Model Eukaryotic Systems
To decipher the complex interactions between this compound and host cells, researchers utilize model eukaryotic systems that allow for genetic and molecular dissection of resistance mechanisms.
Application of Yeast Models for Understanding Host Resistance Mechanisms
The budding yeast Saccharomyces cerevisiae has proven to be an invaluable model organism for studying the mechanisms of action and resistance to trichothecene mycotoxins. nih.govnih.govfrontiersin.orgresearchgate.net Its genetic tractability and the high degree of conservation in fundamental cellular processes, such as protein translation, make it an ideal system. researchgate.net Genome-wide screens of yeast knockout libraries have been employed to identify genes whose deletion confers resistance to trichothecenes. nih.govnih.gov These studies have uncovered several key resistance mechanisms:
Modification of the Toxin Target: Mutations in the RPL3 gene, which encodes the ribosomal protein L3, can confer resistance by altering the toxin's binding site on the ribosome. nih.gov
Mitochondrial Function: A significant number of resistant yeast strains have mutations affecting mitochondrial function, indicating that fully active mitochondria are critical for trichothecene toxicity. nih.govnih.gov It has been suggested that trichothecenes may also target the peptidyltransferase center of mitochondrial ribosomes. nih.gov
Membrane Maintenance: Toxin-induced cell death can be partially rescued by mutants that regulate the fusion and morphology of mitochondria, suggesting trichothecenes disrupt mitochondrial membrane structure. nih.gov
These findings in yeast provide a powerful framework for understanding potential resistance mechanisms in higher eukaryotes, including the host plants that are often targeted by trichothecene-producing fungi.
Assessment of Cellular Function in Chlamydomonas reinhardtii Cultures
While direct experimental studies on the effects of this compound on the cellular function of the unicellular green alga Chlamydomonas reinhardtii are not available in current scientific literature, inferences can be drawn from research conducted on closely related trichothecene mycotoxins. C. reinhardtii has been utilized as a model system to assess the phytotoxicity of various trichothecenes, providing valuable insights into their potential impact on this photosynthetic microorganism.
Research has demonstrated that trichothecenes, as a class of mycotoxins, generally exhibit inhibitory effects on the growth of C. reinhardtii. The primary mechanism of toxicity for trichothecenes in eukaryotic cells is the inhibition of protein synthesis, which occurs at the ribosomal level. nih.gov This fundamental mode of action is expected to be conserved in C. reinhardtii.
Studies on other trichothecenes, such as T-2 toxin and diacetoxyscirpenol (B1670381) (DAS), which are also Type A trichothecenes like this compound, have shown that the chemical structure plays a significant role in their toxicity. For instance, the presence of a hydroxyl group at the C-3 position is associated with higher toxicity, whereas acetylation at this position tends to reduce the toxic effects on C. reinhardtii. nist.govnih.gov
In investigations involving Type B trichothecenes, such as deoxynivalenol (DON) and nivalenol (B191977) (NIV), significant growth inhibition of C. reinhardtii cultures was observed at a concentration of 25 ppm. nih.govmedkoo.com While these are a different subclass of trichothecenes, this finding underscores the general sensitivity of C. reinhardtii to this group of mycotoxins. Interestingly, one study noted that under specific heterotrophic growth conditions (using a TAP medium), Type B trichothecenes did not appear to exert a characteristic inhibitory effect on photosynthesis, suggesting that the primary toxic action is on other cellular processes like protein synthesis rather than directly on the photosynthetic apparatus. mdpi.com
Further research into the cellular effects of this compound on other eukaryotic cells, such as porcine Leydig cells, has revealed that it can induce apoptosis (programmed cell death) through mechanisms involving oxidative stress and mitochondrial damage. fumizol.hu These findings suggest that beyond the inhibition of protein synthesis, this compound may also disrupt cellular redox balance and compromise the integrity of essential organelles. It is plausible that similar mechanisms could be at play in the eukaryotic algal cells of C. reinhardtii.
The cellular responses of C. reinhardtii to chemical stressors often include alterations in growth rate, photosynthetic efficiency, and the induction of stress-response genes. wikipedia.org Although direct data for this compound is lacking, it is reasonable to hypothesize that exposure to this mycotoxin would lead to a dose-dependent decrease in the growth and viability of C. reinhardtii cultures.
The following table summarizes the observed effects of different trichothecenes on Chlamydomonas reinhardtii, which can serve as a proxy for understanding the potential impact of this compound.
| Trichothecene | Type | Observation on C. reinhardtii | Concentration | Reference |
| Various | A & B | Acetylation at C-3 reduces toxicity | Not specified | nist.govnih.gov |
| Deoxynivalenol (DON) | B | Significant growth inhibition | 25 ppm | nih.govmedkoo.com |
| Nivalenol (NIV) | B | Significant growth inhibition | 25 ppm | nih.govmedkoo.com |
| Fusarenon-X (FusX) | B | Significant growth inhibition | 25 ppm | nih.govmedkoo.com |
The subsequent table provides a comparative overview of the toxicity of different trichothecene structures, highlighting the importance of specific functional groups in their activity against C. reinhardtii.
| Structural Feature | Impact on Toxicity in C. reinhardtii | Reference |
| C-3 Hydroxyl Group | Higher Toxicity | nist.govnih.gov |
| C-3 Acetyl Group | Lower Toxicity | nist.govnih.gov |
Advanced Research Perspectives and Methodological Innovations
Development of Next-Generation Analytical Platforms
The accurate and sensitive detection of neosolaniol (B1681912) and other related mycotoxins is paramount for food safety and research. Continuous advancements in analytical chemistry are providing more powerful tools for their identification and quantification.
High-resolution mass spectrometry (HRMS) has become an indispensable tool in mycotoxin analysis, offering significant advantages over conventional mass spectrometry. bioanalysis-zone.com HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an analyte with high accuracy, enabling the determination of its elemental composition. bioanalysis-zone.comnih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas, a common challenge in complex matrices like food and feed. bioanalysis-zone.com
The application of HRMS in mycotoxin research has facilitated the creation of extensive metabolite libraries. nih.gov For instance, in vitro studies using human liver microsomes have allowed for the characterization of numerous mycotoxin metabolites, including those of trichothecenes like T-2 toxin, from which this compound can be derived. nih.gov Such comprehensive libraries are vital for human biomonitoring and for identifying potential biomarkers of mycotoxin exposure. nih.gov The coupling of liquid chromatography with HRMS (LC-HRMS) provides excellent separation of isomers and sensitive detection, which is essential for detailed characterization of both known and novel metabolites. nih.gov While HRMS has traditionally been a research-focused technique, its increasing robustness and throughput are making it a valuable tool for routine testing in food analysis laboratories. ingentaconnect.com
Table 1: Comparison of Conventional MS and High-Resolution MS for this compound Analysis
| Feature | Conventional Mass Spectrometry (MS) | High-Resolution Mass Spectrometry (HRMS) |
| Mass Measurement | Nominal Mass (Integer) | Exact Mass (To several decimal places) bioanalysis-zone.com |
| Analyte Differentiation | Cannot distinguish between molecules with the same nominal mass (e.g., isomers). bioanalysis-zone.com | Can distinguish between molecules with different elemental compositions but the same nominal mass. bioanalysis-zone.com |
| Primary Application | Routine quantitative analysis. | Structure elucidation, accurate mass determination, and untargeted analysis. bioanalysis-zone.com |
| Use in Mycotoxin Analysis | Used for targeted analysis of known mycotoxins. | Enables identification of unknown metabolites and creation of comprehensive metabolite libraries. nih.gov |
Immunochemical methods, such as enzyme-linked immunosorbent assays (ELISA), offer rapid, cost-effective, and user-friendly screening tools for mycotoxin detection. mdpi.combrill.com These methods are based on the specific binding of antibodies to the target analyte. brill.com While chromatographic techniques like HPLC and GC-MS are considered reference methods, immunochemical assays are widely used for routine monitoring throughout the food supply chain. mdpi.comunipd.it
Recent advancements have focused on developing multi-analyte immunoassays that can simultaneously detect several mycotoxins, including trichothecenes. brill.com Innovations in this area include the development of enzyme-linked immunomagnetic electrochemical (ELIME) arrays and surface plasmon resonance (SPR) biosensors. brill.com These newer formats aim to provide even faster and more portable detection systems. unipd.it Furthermore, the sensitivity of immunochemical methods continues to improve, with techniques like ELISA demonstrating higher sensitivity for certain mycotoxins compared to older methods like thin-layer chromatography (TLC). mdpi.com The integration of these rapid screening methods with confirmatory techniques like LC-MS/MS provides a powerful and efficient approach to mycotoxin analysis. mdpi.com
Investigation of Novel Bioremediation and Detoxification Strategies
Biological detoxification of mycotoxins is a promising and environmentally friendly alternative to physical and chemical methods, which can compromise the nutritional quality of food and feed. nih.gov Microbial transformation of mycotoxins into less toxic or non-toxic compounds is a key area of research. nih.govnih.gov
The search for novel microorganisms and enzymes capable of degrading mycotoxins is an ongoing effort. Microbial consortia, which are communities of different microorganisms, are of particular interest as they can perform more complex degradation tasks than single microbial strains. mdpi.com For instance, a bacterial consortium designated as C20 has shown the ability to degrade deoxynivalenol (B1670258) (DON), a related trichothecene (B1219388). researchgate.net The optimal conditions for this degradation were found to be a temperature of 30°C and a pH of 8.0. researchgate.net
Studies have shown that various bacteria and fungi can transform trichothecenes. For example, chicken intestinal microbes have been observed to de-epoxidize non-acylated trichothecenes and de-acylate others like T-2 toxin and this compound. frontiersin.org Specific bacterial genera like Bacillus and Lactobacillus have also demonstrated the ability to degrade T-2 toxin, with this compound being one of the transformation products. researchgate.net The exploration of diverse environments, from soil to the gut of animals, continues to yield new microbial candidates for mycotoxin bioremediation. nih.govsemanticscholar.org
Table 2: Examples of Microbial Transformation of Trichothecenes
| Mycotoxin | Microbial Source | Transformation Product(s) | Reference |
| T-2 toxin | Blastobotrys capitulata | This compound | nih.gov |
| T-2 toxin | Trichomonascus clade yeasts | This compound, 3-acetyl T-2 toxin, T-2 toxin 3-glucoside | nih.govoncotarget.com |
| T-2 toxin | Curtobacterium sp. strain 114-2 | HT-2 toxin, T-2 triol | nih.gov |
| Deoxynivalenol (DON) | Eubacterium BBSH 797 | DOM-1 | frontiersin.org |
Once a promising enzyme for mycotoxin degradation is identified, enzyme engineering techniques can be employed to improve its efficiency and stability. This can involve modifying the enzyme's structure to enhance its catalytic activity or its affinity for the target mycotoxin. While specific examples of enzyme engineering for this compound biotransformation are not yet widely reported, the principles have been applied to other mycotoxins. mdpi.com
The goal of enzyme engineering is to develop robust enzymes that can be produced in large quantities and used as feed or food additives for mycotoxin detoxification. mdpi.com Recombinant DNA technology allows for the production of these enzymes in host organisms like bacteria or yeast, which can be more cost-effective than isolating them from their native sources. mdpi.com The development of recombinant enzymes capable of degrading multiple mycotoxins simultaneously is a key area of future research. mdpi.com
Approaches to Modulate Fungal Biosynthesis
Preventing the formation of mycotoxins in the first place is a highly desirable strategy. This involves understanding and manipulating the factors that regulate their biosynthesis in fungi. The production of trichothecenes, including this compound, is influenced by various environmental and genetic factors. nih.govresearchgate.net
Research has shown that the biosynthesis of T-2 toxin and its analogs, like this compound, can be modulated by the availability of specific nutrients. nih.gov In Fusarium sporotrichioides, limiting the amino acid leucine (B10760876) led to a decrease in T-2 toxin production and a simultaneous increase in the production of this compound and other analogs. nih.gov This suggests that the fungal biosynthetic pathway branches, and the flow of intermediates can be redirected by altering nutrient availability. nih.gov
Furthermore, external factors like oxidative stress can influence mycotoxin production. researchgate.net For example, silicon dioxide nanoparticles have been shown to alter the production of various trichothecenes, including an increase in this compound levels in Fusarium brachygibbosum. researchgate.net Natural compounds, such as certain phenols, have also been investigated for their ability to inhibit mycotoxin biosynthesis. researchgate.net Understanding these regulatory mechanisms opens up possibilities for developing strategies to control mycotoxin contamination in crops pre-harvest. researchgate.netfrontiersin.org
Table 3: Factors Modulating this compound Biosynthesis
| Modulating Factor | Fungal Species | Effect on this compound | Reference |
| Leucine Limitation | Fusarium sporotrichioides | Increased production | nih.gov |
| Silicon Dioxide Nanoparticles | Fusarium brachygibbosum | Increased production | researchgate.net |
Genetic Manipulation of Tri Gene Clusters
The biosynthesis of this compound, a type A trichothecene, is governed by a cluster of genes known as Tri genes. mdpi.comresearchgate.net In Fusarium species, these genes are typically located at three different loci on the fungal chromosomes. mdpi.comresearchgate.net The core Tri cluster contains the majority of the genes essential for creating the fundamental trichothecene structure. mdpi.comresearchgate.net Genetic manipulation of these clusters is a key strategy for understanding the function of individual genes and for controlling the production of specific mycotoxins.
The biosynthesis pathway begins with the cyclization of farnesyl pyrophosphate (FPP) to trichodiene (B1200196), a reaction catalyzed by trichodiene synthase, which is encoded by the TRI5 gene. mdpi.com The resulting trichodiene then undergoes a series of oxygenation reactions catalyzed by a cytochrome P450 monooxygenase encoded by TRI4. researchgate.net More complex type A trichothecenes like this compound are built upon the isotrichodermol intermediate through a series of hydroxylation and acylation steps. researchgate.net Specifically, the formation of this compound involves the addition of a hydroxyl group at the C-8 position, a step controlled by the TRI1 gene. researchgate.net
Research has shown that polymorphisms, or variations, in key genes like Tri1 and Tri16 are critical determinants of the final trichothecene profile, leading to the production of this compound, T-2 toxin, or diacetoxyscirpenol (B1670381) (DAS). researchgate.net The evolutionary processes of these core genes are complex and can involve single-nucleotide mutations or deletions that alter enzyme function and, consequently, the final metabolic product. researchgate.net
Studies have demonstrated that the expression of Tri genes, and therefore this compound production, can be influenced by external treatments. For instance, the application of acetylsalicylic acid has been shown to significantly down-regulate the expression of crucial genes including Tri4, Tri5, Tri6, Tri10, and Tri101 in Fusarium sulphureum, leading to reduced accumulation of this compound in infected muskmelon fruits. sci-hub.se This highlights the potential of targeted interventions to manipulate the genetic expression of the Tri cluster and control mycotoxin contamination.
| Gene | Encoded Protein/Function | Role in this compound Biosynthesis | Reference(s) |
| TRI5 | Trichodiene synthase | Catalyzes the first committed step: cyclization of FPP to trichodiene. mdpi.comresearchgate.net | mdpi.com, researchgate.net |
| TRI4 | Cytochrome P450 monooxygenase | Catalyzes multiple oxygenation steps of the trichodiene core. researchgate.net | researchgate.net |
| TRI1 | C-8 hydroxylase | Controls the hydroxylation at the C-8 position to form this compound. researchgate.net | researchgate.net |
| TRI13 | C-4 hydroxylase | Adds a hydroxyl group at the C-4 position of the trichothecene core. researchgate.net | researchgate.net |
| TRI101 | C-3 acetyltransferase | Involved in the acetylation of the C-3 hydroxyl group, a self-protection mechanism for the fungus. mdpi.com | mdpi.com |
Biosynthetic Pathway Engineering for Altered Product Profiles
Biosynthetic pathway engineering leverages the knowledge of Tri gene functions to purposefully alter the mycotoxin output of a fungus. sci-hub.se By modifying the expression of specific genes within the this compound synthesis pathway, researchers can redirect metabolic flow towards or away from this compound, resulting in a different profile of secondary metabolites. researchgate.netresearchgate.net
The synthesis of this compound from the isotrichodermol precursor involves a series of hydroxylation and acylation steps. researchgate.net The pathway leading to type A trichothecenes like T-2 toxin, HT-2 toxin, and this compound is a branched one, where the action of specific enzymes at key junctures determines the final product. researchgate.netresearchgate.net For example, the hydroxylation at C-8 by the TRI1 enzyme is a critical step for this compound formation. researchgate.net Subsequent acylation at this position can lead to the formation of other toxins like T-2 toxin. researchgate.net
Engineering efforts can include gene knockout, knockdown (reduced expression), or overexpression to study the effects on the metabolic pathway. Altering the function of the TRI1 gene, for instance, would directly impact the production of this compound and could lead to the accumulation of its precursors or alternative products. researchgate.netresearchgate.net Similarly, influencing the regulatory genes of the cluster, such as Tri6 and Tri10, which act as transcriptional activators, can globally impact the output of the entire pathway. mdpi.comsci-hub.se The observed reduction in this compound following treatment with acetylsalicylic acid, which suppressed multiple Tri genes, serves as a proof-of-concept for how external chemical signals can be used to engineer the pathway's output. sci-hub.se
Elucidation of Molecular Mechanisms through Advanced Spectroscopy
Understanding how this compound interacts with cellular components at a molecular level is crucial for explaining its biological activity. Advanced spectroscopic techniques are powerful, non-invasive tools for studying these interactions, providing detailed information on structural and conformational changes that occur when the toxin binds to its targets. nih.govmdpi.com
Fourier Transform-Infrared Spectroscopy (FT-IR) for Interaction Studies
Fourier Transform-Infrared (FT-IR) spectroscopy is a valuable technique for probing the molecular interactions of this compound with biological macromolecules like proteins. mdpi.comjournalijbcrr.com FT-IR measures the vibrations of chemical bonds within a molecule. researchgate.net When this compound interacts with a target, such as a ribosomal protein, changes in the vibrational modes of the functional groups in both the toxin and the protein can be detected. journalijbcrr.com
This method can reveal specific details about the binding event. For example, analysis of the amide I and amide II bands in a protein's FT-IR spectrum provides information about its secondary structure (α-helices, β-sheets). journalijbcrr.com A shift in the position or intensity of these bands upon addition of this compound would indicate that the toxin is inducing a conformational change in the protein. journalijbcrr.com Similarly, shifts in the absorption bands corresponding to this compound's own functional groups (e.g., hydroxyl, ester, and epoxide groups) can signify their involvement in hydrogen bonding or other interactions with the target. researchgate.netnih.gov This approach allows for the identification of the specific parts of the molecule involved in the interaction without the need for extensive sample preparation. mdpi.com
Other Spectroscopic Techniques for Structural and Conformational Analysis
Beyond FT-IR, a suite of other spectroscopic methods is employed to gain a comprehensive understanding of this compound's structure and its effects on target molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for determining the three-dimensional structure of molecules like trichothecenes in solution. mdpi.com It provides detailed information about the connectivity of atoms and their spatial arrangement, which is fundamental to understanding the structure-function relationship of this compound. mdpi.com
Mass Spectrometry (MS) : Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are essential for the highly sensitive and specific detection and quantification of this compound in complex mixtures. mdpi.comjfda-online.comtrilogylab.com In structural studies, high-resolution mass spectrometry (HRMS) can precisely determine the elemental composition of the molecule and its metabolites. jfda-online.comresearchgate.net
Fluorescence Spectroscopy : This technique can be used to detect conformational changes in proteins upon binding to a ligand like this compound. nih.gov Changes in the intrinsic tryptophan fluorescence of a protein can indicate that the binding event has altered the local environment of these amino acid residues, suggesting a change in protein conformation. nih.gov
Comparative Omics Studies (Genomics, Proteomics, Metabolomics)
To obtain a holistic view of this compound's role in fungal biology, researchers are increasingly turning to comparative "omics" approaches. mdpi.comnih.gov These high-throughput technologies involve the comprehensive analysis of an organism's complete set of genes (genomics), proteins (proteomics), and metabolites (metabolomics). isaaa.org By integrating these datasets, scientists can connect the genetic potential of a fungus to its functional protein expression and its final chemical output, including this compound. nih.govfrontiersin.org This integrated approach is essential for elucidating the complex regulatory networks that govern mycotoxin production. nih.gov
Understanding Fungal Responses to Environmental Cues and this compound Production
The production of this compound by fungi is not constant but is instead heavily influenced by a variety of environmental cues. mdpi.comnih.gov These can include physical factors like temperature and water activity, as well as chemical signals from the surrounding environment, such as pH or the presence of other organisms. mdpi.comresearchgate.net
Comparative omics studies are pivotal in deciphering how fungi perceive and respond to these external stimuli to modulate this compound biosynthesis. For example, by exposing a this compound-producing fungus to an environmental stressor and then analyzing its genome-wide gene expression (transcriptomics), protein profile (proteomics), and metabolite profile (metabolomics), researchers can build a detailed picture of the response. This allows for the identification of regulatory factors and signaling pathways that are activated by the environmental cue and ultimately lead to a change in the expression of the Tri gene cluster and the final yield of this compound. frontiersin.org
Recent research has shown that specific environmental factors can have a direct impact on this compound levels. One study demonstrated that treating the fungus Fusarium brachygibbosum with silicon dioxide nanoparticles (SiO2 NPs) resulted in an increased production of this compound. frontiersin.org This suggests that certain forms of abiotic stress can trigger an upregulation of the biosynthetic pathway. frontiersin.orgnih.gov Omics studies in such a context could reveal the precise molecular switches—from sensory genes to transcription factors—that mediate this stress-induced mycotoxin production. mdpi.com
| Environmental Cue/Stressor | Producing Fungus | Observed Effect on this compound Production | Reference(s) |
| Silicon Dioxide Nanoparticles (SiO2 NPs) | Fusarium brachygibbosum | Increased levels of this compound. | frontiersin.org |
| General Environmental Factors (e.g., pH, temperature, water activity) | Fusarium species | Production levels are influenced; specific conditions can promote or inhibit biosynthesis. | mdpi.com |
| Bacterial-Fungal Interactions | Fusarium species | Co-existing microbes can alter the epigenetic regulation or signaling pathways that control mycotoxin production. | researchgate.net, nih.gov |
Global Cellular Responses to this compound Exposure in Model Systems
This compound (NEO) is a type A trichothecene mycotoxin produced by various Fusarium species and is also a primary metabolite of the T-2 toxin. nih.govacs.org Its global cellular effects are characteristic of trichothecenes, primarily involving the inhibition of protein synthesis, induction of oxidative stress, and activation of key signaling pathways that govern stress responses, cell cycle, and apoptosis. nih.govoncotarget.com While comprehensive "omics" studies specifically targeting this compound are limited, research on this compound and closely related trichothecenes provides significant insight into its molecular and cellular impacts.
A core mechanism for trichothecenes is the 'ribotoxic stress response', where the toxin binds to the ribosomal peptidyl transferase center, inhibiting protein synthesis. nih.gov This event triggers a downstream signaling cascade, most notably the rapid activation of mitogen-activated protein kinases (MAPKs). oncotarget.comnih.gov These kinases are crucial transducers for cellular responses to a wide array of external stimuli and stress, including exposure to toxins. The activation of MAPK pathways is a central event that leads to many of the subsequent global cellular changes, such as altered gene expression and apoptosis. oncotarget.comnih.gov
Research on the related mycotoxin deoxynivalenol (DON) shows that this ribotoxic stress activates specific MAPKs like p38 and ERK, which in turn drive the expression of pro-inflammatory genes, contributing to cellular stress and tissue injury. nih.govnih.gov It is widely accepted that this compound, as a potent trichothecene, initiates its cellular effects through this fundamental mechanism. researchgate.net
Transcriptomic and Proteomic Alterations
Direct and comprehensive transcriptomic or proteomic studies focused solely on this compound are not extensively available. However, research on related trichothecenes provides a framework for the anticipated global changes in gene and protein expression following this compound exposure. For instance, integrated omics analyses on cells exposed to DON revealed significant upregulation of pathways related to ribosome biogenesis and spliceosome machinery, while pathways for DNA replication and repair were downregulated. nih.gov
Studies on T-2 toxin, for which this compound is a metabolite, show that exposure can alter the expression of genes and proteins involved in protein maturation, folding, and the inflammatory response. researchgate.net In porcine intestinal epithelial cells, DON exposure significantly upregulates the expression of genes for cytokines and chemokines. acs.org Given the shared mechanism of ribotoxic stress, this compound is expected to induce a similar profile of transcriptomic and proteomic changes related to cellular stress, immune response, and protein synthesis machinery.
Table 1: Summary of Potential Global "Omics" Responses to this compound Based on Related Trichothecenes This table is interactive. Click on the headers to sort the data.
| Omics Level | Model System/Toxin | Observed Cellular Response/Pathway Alteration | Reference |
|---|---|---|---|
| Transcriptomics | IPEC-J2 Cells (DON) | Upregulation of ribosome biogenesis, spliceosome, RNA transport. Downregulation of metabolic pathways, DNA replication, and cell cycle. | nih.gov |
| Proteomics | IPEC-J2 Cells (DON) | Alterations in proteins related to ubiquitin-mediated proteolysis and adherens junctions. | nih.gov |
| Transcriptomics | Bone Marrow-Derived Macrophages (T-2 Toxin) | Activation of signaling pathways associated with the inflammatory response. | researchgate.net |
| Metabolomics | IPEC-J2 Cells (DON) | Downregulation of unsaturated fatty acid biosynthesis and fatty acid metabolism. | nih.gov |
| Metabolomics | Fusarium Species (this compound) | Pulsed electric field treatment, which reduced this compound production, caused significant changes in the fungal metabolome, altering oxidized fatty acids and other metabolites. | mdpi.com |
Induction of Apoptosis and Altered Cell Signaling
This compound is a potent inducer of apoptosis, or programmed cell death. A key study on porcine Leydig cells investigated the apoptotic effects of this compound, both individually and in combination with T-2 toxin and HT-2 toxin. nih.govnih.gov Exposure to this compound led to a significant increase in reactive oxygen species (ROS), a decrease in adenosine (B11128) triphosphate (ATP) content, and a reduction in the mitochondrial membrane potential. nih.govnih.gov These events are hallmarks of mitochondrial-mediated apoptosis.
The study further demonstrated that this compound exposure significantly increased the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov This shift is critical for initiating the apoptotic cascade. Consequently, the expression and activation of key executioner proteins, caspase 3 and caspase 8, were elevated, along with the release of cytochrome c from the mitochondria. nih.govnih.gov Notably, the expression of caspase 8 and cytochrome c was significantly higher in the this compound-treated groups compared to some other toxin combinations, highlighting its potent pro-apoptotic activity. nih.govnih.gov
In human primary kidney cells, this compound was also shown to have high apoptotic potential, comparable to that of the parent T-2 toxin at certain concentrations and exposure times. acs.org This confirms that the hydrolysis of T-2 toxin to this compound does not eliminate its ability to induce apoptosis. acs.orgbioaustralis.com
Table 2: Apoptotic Effects of this compound in Porcine Leydig Cells This table is interactive. Click on the headers to sort the data.
| Cellular Parameter | Observed Effect of this compound Exposure | Reference |
|---|---|---|
| Reactive Oxygen Species (ROS) | Increased | nih.govnih.gov |
| Adenosine Triphosphate (ATP) Content | Decreased | nih.govnih.gov |
| Mitochondrial Membrane Potential (MMP) | Decreased | nih.govnih.gov |
| Apoptosis Rate | Significantly Increased | nih.govresearchgate.net |
| Bax/Bcl-2 Ratio | Increased | nih.gov |
| Caspase 3 Expression | Significantly Increased | nih.govnih.gov |
| Caspase 8 Expression | Significantly Increased | nih.govnih.gov |
| Cytochrome c Expression | Significantly Increased | nih.govnih.gov |
Q & A
Q. How is neosolaniol classified and identified within the trichothecene family?
this compound, a type A trichothecene mycotoxin, is structurally characterized by a tetracyclic sesquiterpenoid backbone with epoxy and acetylated hydroxyl groups. Identification relies on spectral techniques such as GC-MS (retention time: 318 s; diagnostic ions: m/z 436, 350, 193) and LC-MS/MS for quantification . Structural confirmation via H-NMR is critical, particularly when distinguishing this compound from derivatives like this compound monoacetate .
Q. What methodologies are recommended for detecting this compound in food matrices?
LC-MS/MS with electrospray ionization (ESI) is the gold standard, offering sensitivity down to 200 µg/kg in grain samples. Sample preparation involves solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges. However, matrix effects (e.g., ion suppression in beer) necessitate isotope-labeled internal standards or matrix-matched calibration to improve recovery rates .
Q. How do agricultural practices influence this compound contamination in crops?
Conventional oat production shows higher this compound levels (mean: 27 µg/kg) compared to organic farming (mean: 7.6 µg/kg), linked to fungicide use and soil management. Contamination correlates with Fusarium species prevalence, requiring field-level monitoring of humidity and temperature during grain maturation .
Advanced Research Questions
Q. How can researchers evaluate this compound’s bioactivity in cancer cell models?
Cytotoxicity assays (e.g., apoptosis induction in chronic lymphocytic leukemia cells) are conducted using bioactivity-guided fractionation. Pre-fractionation via E-SPE (diol and amino columns) isolates bioactive compounds, followed by dereplication using HRMS and H-NMR to confirm this compound monoacetate as the active metabolite . Dose-response curves (e.g., IC at 200 ng/mL) and caspase-3/7 activation assays validate mechanistic pathways .
Q. What experimental design considerations address low recovery rates in this compound quantification?
Optimize SPE protocols by testing alternative sorbents (e.g., C18 vs. HLB) and elution solvents (acetonitrile/water gradients). Quantify recovery using isotopically labeled this compound (e.g., C-labeled internal standards) and validate via spike-recovery experiments in complex matrices like beer, where ion suppression reduces recovery to <50% .
Q. How to resolve contradictions in this compound toxicity data across studies?
Discrepancies in cytotoxicity (e.g., apoptosis-specific vs. general toxicity) may arise from cell line variability (e.g., primary hepatocytes vs. immortalized lines) or differences in exposure duration. Cross-validate findings using orthogonal assays (ROS measurement, mitochondrial membrane potential) and standardized positive controls (e.g., T-2 toxin) .
Q. What advanced techniques elucidate this compound’s oxidative stress mechanisms?
Employ transcriptomic profiling (RNA-seq) to identify upregulated oxidative stress markers (e.g., HMOX1, SOD2) in hepatocytes. Pair with metabolomic analysis (LC-QTOF-MS) to detect glutathione depletion and lipid peroxidation products (malondialdehyde) .
Q. How to design dereplication workflows for this compound-related metabolites?
Combine HRMS-based molecular networking (GNPS platform) with H-NMR dereplication to differentiate this compound from co-eluting analogs (e.g., diacetoxyscirpenol). Use open-access spectral libraries (e.g., AntiBase) for rapid annotation and avoid false positives in fungal extract analyses .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
